molecular formula C17H27NO3 B15144364 Venlafaxine N-oxide-d6

Venlafaxine N-oxide-d6

Numéro de catalogue: B15144364
Poids moléculaire: 299.44 g/mol
Clé InChI: LASJEFFANGIOGZ-WFGJKAKNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Venlafaxine N-oxide-d6 is a useful research compound. Its molecular formula is C17H27NO3 and its molecular weight is 299.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C17H27NO3

Poids moléculaire

299.44 g/mol

Nom IUPAC

2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine oxide

InChI

InChI=1S/C17H27NO3/c1-18(2,20)13-16(17(19)11-5-4-6-12-17)14-7-9-15(21-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i1D3,2D3

Clé InChI

LASJEFFANGIOGZ-WFGJKAKNSA-N

SMILES isomérique

[2H]C([2H])([2H])[N+](CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)(C([2H])([2H])[2H])[O-]

SMILES canonique

C[N+](C)(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)[O-]

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Venlafaxine N-oxide-d6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Venlafaxine (B1195380) N-oxide-d6, a deuterated stable isotope-labeled metabolite of Venlafaxine. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies.

Core Chemical Properties

Venlafaxine N-oxide-d6 is the N-oxidized and deuterated form of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). The incorporation of six deuterium (B1214612) atoms on the N-methyl groups provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Venlafaxine N-oxide in biological matrices.

Table 1: Chemical and Physical Properties of this compound

PropertyValueCitation(s)
IUPAC Name 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine oxide[1]
Synonyms 1-[2-(Dimethyloxidoamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol-d6[2]
CAS Number 1189980-40-2[3]
Molecular Formula C₁₇H₂₁D₆NO₃[2]
Molecular Weight 299.44 g/mol [1][2]
Monoisotopic Mass 299.23675420 g/mol [1]
Heavy Atom Count 21[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and analytical characterization of this compound.

Synthesis Protocol: N-Oxidation of Venlafaxine-d6

The synthesis of this compound involves the direct oxidation of the tertiary amine in Venlafaxine-d6. A common and effective method utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4][5]

Materials and Reagents:

  • Venlafaxine-d6 (starting material)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~1.0-1.2 equivalents)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Chloroform)[5]

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate (B1220275) or sodium sulfite (B76179) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deuterated solvents for NMR (e.g., DMSO-d6)[4]

Procedure:

  • Reaction Setup: Dissolve Venlafaxine-d6 in a suitable aprotic solvent like Dichloromethane (DCM) and cool the solution to -10°C to 0°C in an ice bath.[4][5]

  • Oxidation: Add m-CPBA (1.0-1.2 equivalents) portion-wise to the cooled solution while stirring. Maintain the low temperature to control the reaction rate and prevent over-oxidation.[5]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

  • Quenching: Upon completion, quench the excess m-CPBA by adding a solution of sodium thiosulfate or sodium sulfite.[5]

  • Workup: Add solid potassium carbonate (K₂CO₃) and stir to neutralize the acidic byproduct (m-chlorobenzoic acid).[4] Wash the organic layer with a saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography (using silica (B1680970) gel or alumina) or by crystallization to yield pure this compound.[5]

Analytical Characterization Protocols

This method is adapted from established protocols for Venlafaxine and its metabolites and is suitable for determining the chemical purity of the synthesized compound.[6][7][8]

Instrumentation & Conditions:

  • HPLC System: Standard HPLC with UV detection.

  • Column: Kromasil 100-5C18 (250 mm x 4.6 mm, 5 µm) or equivalent C18 analytical column.[6]

  • Mobile Phase: Isocratic elution with a mixture of 60% (Methanol:Acetonitrile 95:5 v/v) and 40% (0.05 M Ammonium (B1175870) Acetate).[6]

  • Flow Rate: 0.7 mL/min.[6]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: Ambient.

  • UV Detection: Wavelength set according to the chromophore of the Venlafaxine structure.

LC-MS/MS is the definitive method for confirming the identity and isotopic labeling of this compound. The parameters are based on methods developed for Venlafaxine-d6 and can be adapted for its N-oxide.

Instrumentation & Conditions:

  • LC System: UPLC/HPLC system.

  • Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm) or similar.[9]

  • Mobile Phase: Acetonitrile and water (containing 2 mM ammonium acetate) in an 80:20 (v/v) ratio.[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[9]

  • MRM Transition: While the exact transition for the N-oxide-d6 is not published, it can be predicted based on related compounds. The precursor ion would be [M+H]⁺ (m/z 300.4). The product ion would result from a characteristic fragmentation, likely involving the loss of the N-oxide group or other fragments. For the related compound Venlafaxine-d6, a common transition is m/z 284.4 → 121.0.[9][10] A similar fragmentation pattern would be expected and optimized for the N-oxide derivative.

Visualizations

The following diagrams illustrate key workflows relevant to the production and analysis of this compound.

Synthesis_and_QC_Workflow cluster_synthesis Synthesis Phase cluster_qc Quality Control Phase start_mat Starting Material (Venlafaxine-d6) reaction N-Oxidation (m-CPBA, DCM) start_mat->reaction 1. Dissolve workup Quenching & Workup reaction->workup 2. Oxidize purify Purification (Chromatography) workup->purify 3. Neutralize hplc Purity Check (HPLC-UV) purify->hplc 4. Analyze Sample ms Identity & Isotopic Purity (LC-MS/MS) hplc->ms Confirm Purity final_prod Final Product: This compound ms->final_prod Confirm Identity

Caption: Synthesis and Quality Control Workflow for this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard (this compound) sample->spike extract Solid-Phase Extraction (SPE) spike->extract lc_sep Chromatographic Separation (UPLC, C18 Column) extract->lc_sep ms_detect Mass Spectrometry Detection (ESI+, MRM Mode) lc_sep->ms_detect quant Quantification (Analyte/IS Ratio) ms_detect->quant

Caption: Bioanalytical Workflow using this compound as an internal standard.

References

A Technical Guide to the Synthesis and Purification of Venlafaxine N-oxide-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Venlafaxine (B1195380) N-oxide-d6, a deuterated analog of a major metabolite of the antidepressant drug Venlafaxine. This document outlines the synthetic pathway, experimental protocols, and purification strategies, supplemented with quantitative data and process visualizations to support research and development in drug metabolism, pharmacokinetics, and analytical standard preparation.

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). Its metabolism in vivo leads to the formation of several metabolites, including Venlafaxine N-oxide. The deuterated analog, Venlafaxine N-oxide-d6, is a valuable tool in analytical and metabolic studies, often used as an internal standard for mass spectrometry-based quantification of Venlafaxine and its metabolites[1]. The six deuterium (B1214612) atoms are located on the N,N-dimethyl groups, providing a distinct mass shift for analytical purposes.

This guide details a two-stage synthetic approach, commencing with the preparation of the deuterated precursor, Venlafaxine-d6, followed by its N-oxidation to yield the target compound.

Synthesis of this compound

The synthesis of this compound is achieved through the N-oxidation of Venlafaxine-d6.

Starting Material: Venlafaxine-d6

Venlafaxine-d6, where the six hydrogen atoms of the N,N-dimethyl group are replaced by deuterium, is the key starting material. While commercially available from several suppliers of isotopically labeled compounds, a plausible synthetic route for Venlafaxine-d6 starts from O-desmethylvenlafaxine and involves N-methylation using a deuterated methyl source.

cluster_synthesis_d6 Plausible Synthesis of Venlafaxine-d6 O-desmethylvenlafaxine O-Desmethylvenlafaxine Reagents_d6 CD3I or (CD3)2SO4 (Deuterated Methylating Agent) + Base O-desmethylvenlafaxine->Reagents_d6 N-methylation Venlafaxine_d6 Venlafaxine-d6 Reagents_d6->Venlafaxine_d6

Caption: Plausible synthetic route to Venlafaxine-d6.

N-Oxidation of Venlafaxine-d6

The conversion of the tertiary amine in Venlafaxine-d6 to its corresponding N-oxide is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA)[2][3].

Experimental Protocol: N-Oxidation

  • Dissolution: Dissolve Venlafaxine-d6 (1.0 equivalent) in a suitable organic solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask.

  • Cooling: Cool the solution to a reduced temperature, typically between -10 °C and 0 °C, using an ice-salt or dry ice/acetone bath to control the exothermic reaction.

  • Addition of Oxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.5 to 2.0 equivalents) in DCM to the cooled Venlafaxine-d6 solution with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction is typically complete within 30 minutes to a few hours.

  • Quenching: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite, to destroy any excess m-CPBA.

  • Work-up: Allow the mixture to warm to room temperature. If a biphasic mixture is present, separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove meta-chlorobenzoic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product from the N-oxidation reaction requires purification to remove unreacted starting material, the m-CPBA byproduct (meta-chlorobenzoic acid), and any other impurities. Column chromatography is a standard and effective method for this purification.

Experimental Protocol: Purification by Column Chromatography

  • Column Preparation: Pack a chromatography column with silica (B1680970) gel, using a suitable solvent system as the eluent. A gradient elution starting with a non-polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol) is often effective.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the prepared column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC or LC-MS to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound as a solid or oil.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

ParameterValue
Starting Material Venlafaxine-d6
Reagent meta-Chloroperoxybenzoic acid (m-CPBA)
Solvent Dichloromethane (DCM)
Reaction Temperature -10 °C to 0 °C
Reaction Time 30 minutes - 2 hours
Typical Yield 85-95% (crude)
Purification Method Silica Gel Column Chromatography
Final Purity (by HPLC) >98%

Table 1: Summary of Synthetic Parameters for this compound.

PropertyValue
Molecular Formula C₁₇H₂₁D₆NO₃
Molecular Weight 299.44 g/mol
Appearance White to off-white solid
IUPAC Name 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine oxide

Table 2: Physicochemical Properties of this compound.

Workflow Visualization

The overall process for the synthesis and purification of this compound can be visualized in the following workflow diagram.

cluster_workflow Synthesis and Purification Workflow Start Start: Venlafaxine-d6 Reaction N-Oxidation with m-CPBA Start->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Overall workflow for the synthesis and purification.

Conclusion

This technical guide provides a detailed methodology for the synthesis and purification of this compound. The described N-oxidation of Venlafaxine-d6 using m-CPBA is an efficient route to obtain this valuable analytical standard. The provided protocols and data are intended to assist researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry in the preparation and use of this important isotopically labeled compound. Careful execution of the experimental procedures and purification steps is crucial for obtaining a high-purity product.

References

An In-depth Technical Guide to the Structure Elucidation of Venlafaxine N-oxide-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of Venlafaxine (B1195380) N-oxide-d6. This deuterated metabolite of Venlafaxine is of significant interest in pharmacokinetic studies and drug metabolism research, where it serves as a stable isotope-labeled internal standard. This document outlines the key analytical techniques, experimental protocols, and expected quantitative data for the definitive identification and characterization of this compound.

Chemical Structure and Properties

Venlafaxine N-oxide-d6 is the N-oxidized and deuterated analog of Venlafaxine, a widely used antidepressant. The 'd6' designation indicates the presence of six deuterium (B1214612) atoms, typically replacing the hydrogens on the two N-methyl groups. This isotopic labeling provides a distinct mass signature for mass spectrometry-based quantification without significantly altering the chemical properties of the molecule.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
IUPAC Name 1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol N-oxide
Molecular Formula C₁₇H₂₁D₆NO₃
Molecular Weight 299.44 g/mol
CAS Number Not available
Parent Compound Venlafaxine N-oxide (CAS: 1094598-37-4)

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of Venlafaxine-d6. A common synthetic route is outlined below.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve Venlafaxine-d6 in a suitable organic solvent, such as dichloromethane (B109758) (DCM).

  • Oxidation: Cool the solution to 0-5 °C and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate chromatographic technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete conversion of the starting material.

  • Quenching and Work-up: Upon completion, quench the reaction with a suitable reducing agent, like sodium thiosulfate (B1220275) solution, to neutralize any excess oxidizing agent.

  • Extraction: Perform a liquid-liquid extraction to separate the product from the reaction mixture. Use a suitable organic solvent and wash with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure this compound.

  • Characterization: Confirm the structure of the purified product using spectroscopic techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_synthesis Synthesis Workflow Venlafaxine-d6 Venlafaxine-d6 Dissolution (DCM) Dissolution (DCM) Venlafaxine-d6->Dissolution (DCM) Oxidation (m-CPBA) Oxidation (m-CPBA) Dissolution (DCM)->Oxidation (m-CPBA) Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Oxidation (m-CPBA)->Reaction Monitoring (TLC/LC-MS) Quenching & Work-up Quenching & Work-up Reaction Monitoring (TLC/LC-MS)->Quenching & Work-up Extraction Extraction Quenching & Work-up->Extraction Purification (Column Chromatography) Purification (Column Chromatography) Extraction->Purification (Column Chromatography) Characterization (MS, NMR) Characterization (MS, NMR) Purification (Column Chromatography)->Characterization (MS, NMR) This compound This compound Characterization (MS, NMR)->this compound

Synthesis workflow for this compound.

Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for the structural elucidation of this compound, providing accurate mass measurement and fragmentation data.

Experimental Protocol: LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally preferred.

  • Data Acquisition: Full scan for accurate mass measurement of the parent ion and product ion scan (tandem MS) for fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed.[1]

Expected Mass Spectrometry Data

In positive ion mode ESI, this compound is expected to be detected as its protonated molecule, [M+H]⁺.

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺ 300.2596Typically within 5 ppm
Fragmentation Pathway

Upon collision-induced dissociation (CID), the protonated this compound molecule is expected to undergo characteristic fragmentation. The primary fragmentation pathway involves the cleavage of the C-C bond between the ethyl side chain and the cyclohexanol (B46403) ring, as well as fragmentation of the deuterated dimethylamino oxide group.

Table 3: Expected MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 300.3)

Fragment IonProposed StructureExpected m/z
[M+H - H₂O]⁺ Loss of water282.3
[M+H - (CD₃)₂NOH]⁺ Loss of deuterated dimethylhydroxylamine235.2
4-methoxybenzyl cation [C₈H₉O]⁺121.1
Deuterated iminium ion [CH₂=N(CD₃)₂]⁺64.1

The most intense and characteristic fragment is often the deuterated iminium ion at m/z 64.1, which is a result of the six deuterium atoms on the N-methyl groups. This fragment is particularly useful for quantitative analysis using MRM, with a typical transition of m/z 300.3 → 64.1.[1]

G cluster_fragmentation Predicted MS/MS Fragmentation of this compound [M+H]+ (m/z 300.3) [M+H]+ (m/z 300.3) Loss of H2O [M+H - H2O]+ (m/z 282.3) [M+H]+ (m/z 300.3)->Loss of H2O -H2O Loss of (CD3)2NOH [M+H - (CD3)2NOH]+ (m/z 235.2) [M+H]+ (m/z 300.3)->Loss of (CD3)2NOH - (CD3)2NOH 4-methoxybenzyl cation [C8H9O]+ (m/z 121.1) [M+H]+ (m/z 300.3)->4-methoxybenzyl cation Deuterated iminium ion [CH2=N(CD3)2]+ (m/z 64.1) [M+H]+ (m/z 300.3)->Deuterated iminium ion

Predicted MS/MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is essential for the unambiguous confirmation of the chemical structure of this compound.

Experimental Protocol: NMR Analysis
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

  • Experiments:

    • ¹H NMR: To determine the proton environment and coupling constants.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to confirm the overall structure.

Expected NMR Spectral Data

The ¹H NMR spectrum of this compound will be similar to that of Venlafaxine N-oxide, with the notable absence of the signal corresponding to the N-methyl protons. The chemical shifts of the protons adjacent to the nitrogen atom will also be affected by the presence of the N-oxide and the deuterium labeling. The ¹³C NMR spectrum will show a characteristic upfield shift for the deuterated methyl carbons due to the isotope effect, and these signals will appear as multiplets due to C-D coupling.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound

Moiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic protons (4H) 6.8 - 7.2114 - 159
-OCH₃ protons (3H) ~3.8~55
Cyclohexyl protons (10H) 1.0 - 2.021 - 38
-CH-CH₂- protons (3H) 2.5 - 3.545 - 75
-N(CD₃)₂ Absent~50 (multiplet)

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on a combination of synthesis and advanced analytical techniques. Mass spectrometry provides crucial information on molecular weight and fragmentation patterns, while NMR spectroscopy offers definitive structural confirmation. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this important deuterated internal standard in drug development and clinical research.

References

Isotopic Labeling of Venlafaxine Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of the antidepressant venlafaxine (B1195380) and its primary metabolites. The strategic incorporation of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and carbon-14 (B1195169) (¹⁴C) is a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies. This document details the metabolic pathways of venlafaxine, methodologies for the synthesis of isotopically labeled analogues, analytical techniques for their quantification, and the application of these labeled compounds in elucidating the drug's fate in biological systems.

Introduction to Venlafaxine and its Metabolism

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, anxiety, and panic disorders. Following administration, it undergoes extensive metabolism, primarily in the liver. The main metabolic pathways involve O-demethylation, N-demethylation, and further hydroxylation, catalyzed predominantly by cytochrome P450 enzymes, most notably CYP2D6.[1][2]

The primary metabolites of venlafaxine are:

  • O-desmethylvenlafaxine (ODV): The major and pharmacologically active metabolite.[1]

  • N-desmethylvenlafaxine (NDV): A minor metabolite with weaker pharmacological activity.[3]

  • N,O-didesmethylvenlafaxine (NODV): A subsequent metabolite formed from both ODV and NDV.[3]

Isotopic labeling is instrumental in tracing the metabolic fate of venlafaxine, enabling precise quantification of the parent drug and its metabolites in various biological matrices and helping to understand the inter-individual variability in its metabolism, often linked to CYP2D6 genetic polymorphism.[1]

Metabolic Pathways of Venlafaxine

The metabolic conversion of venlafaxine is a complex process involving several enzymatic steps. The major pathway is the O-demethylation to the active metabolite ODV, primarily mediated by CYP2D6. A secondary pathway involves N-demethylation by CYP3A4 and CYP2C19 to form NDV. Both ODV and NDV can be further metabolized.[3]

Venlafaxine_Metabolism Figure 1: Metabolic Pathways of Venlafaxine Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active) Venlafaxine->ODV CYP2D6 (major) CYP2C19 (minor) NDV N-desmethylvenlafaxine (NDV) Venlafaxine->NDV CYP3A4, CYP2C19 NODV N,O-didesmethylvenlafaxine (NODV) ODV->NODV CYP3A4, CYP2C19, CYP2D6 Further_Metabolites Further Metabolites and Conjugates ODV->Further_Metabolites Glucuronidation NDV->NODV CYP2D6 NODV->Further_Metabolites

Figure 1: Metabolic Pathways of Venlafaxine

Synthesis of Isotopically Labeled Venlafaxine and Metabolites

The synthesis of isotopically labeled venlafaxine and its metabolites is crucial for their use as tracers and internal standards. Common isotopes used are deuterium (D or ²H), Carbon-13 (¹³C), and Carbon-14 (¹⁴C).

General Synthetic Workflow

The synthesis of labeled venlafaxine analogues typically involves the introduction of the isotope at a specific, stable position within the molecule. This can be achieved by using a labeled precursor or through a specific labeling reaction.

Synthesis_Workflow Figure 2: General Workflow for Isotopic Labeling Start Labeled Precursor (e.g., ¹³CH₃I, CD₃I) Reaction Labeling Reaction (e.g., Methylation) Start->Reaction Intermediate Unlabeled Intermediate (e.g., O-desmethylvenlafaxine) Intermediate->Reaction Labeled_Product Isotopically Labeled Venlafaxine/Metabolite Reaction->Labeled_Product Purification Purification (e.g., HPLC) Labeled_Product->Purification Analysis Characterization (e.g., MS, NMR) Purification->Analysis

Figure 2: General Workflow for Isotopic Labeling
Experimental Protocols

Protocol 1: Synthesis of [O-methyl-¹¹C]venlafaxine for PET Imaging

This protocol describes the radiolabeling of venlafaxine with the positron-emitting isotope Carbon-11 for use in Positron Emission Tomography (PET) studies.

  • Precursor: O-desmethylvenlafaxine (ODV)

  • Labeling Agent: [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Reaction: O-methylation of the phenolic hydroxyl group of ODV.

Procedure:

  • [¹¹C]Methyl Iodide Production: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₃I using established radiochemical methods.

  • Labeling Reaction: O-desmethylvenlafaxine is dissolved in a suitable solvent (e.g., DMF) in a reaction vessel. The gaseous [¹¹C]CH₃I is then passed through the solution at an elevated temperature.

  • Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [O-methyl-¹¹C]venlafaxine from the unreacted precursor and other byproducts.

  • Formulation: The purified [O-methyl-¹¹C]venlafaxine is formulated in a sterile solution for intravenous injection.

Protocol 2: Synthesis of Venlafaxine-d6 (B1429546)

Deuterium-labeled venlafaxine, particularly venlafaxine-d6 where the two N-methyl groups are deuterated, is commonly used as an internal standard in quantitative bioanalysis.

  • Precursor: N-desmethylvenlafaxine (NDV)

  • Labeling Agent: Deuterated methyl iodide (CD₃I) or deuterated formaldehyde (B43269) (CD₂O) and a reducing agent.

Procedure (Illustrative):

  • Reaction Setup: N-desmethylvenlafaxine is dissolved in a suitable solvent.

  • Methylation: A deuterated methylating agent, such as CD₃I, is added to the solution in the presence of a base to facilitate the N-methylation reaction.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield venlafaxine-d3. A subsequent methylation step would yield venlafaxine-d6 from N,N-didesmethylvenlafaxine.

Quantitative Data from Isotopic Labeling Studies

Isotopic labeling allows for the precise quantification of venlafaxine and its metabolites in biological matrices. Mass balance studies using radiolabeled compounds are the gold standard for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Human Mass Balance Study Data

A mass balance study with a single oral dose of ¹⁴C-labeled venlafaxine provides comprehensive data on the excretion and metabolic profile of the drug.

Table 1: Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]Venlafaxine in Humans [4]

Excretion RouteMean % of Administered Radioactivity Recovered (48 hours)
Urine87%
FecesNot specified as a major route

Table 2: Profile of Venlafaxine and its Metabolites in Human Urine (% of Administered Dose) [4]

Compound% of Dose in Urine (48 hours)
Unchanged Venlafaxine5%
Unconjugated O-desmethylvenlafaxine (ODV)29%
Conjugated O-desmethylvenlafaxine (ODV)26%
Other Minor Inactive Metabolites27%
Pharmacokinetic Parameters

Isotopically labeled internal standards are essential for accurate pharmacokinetic studies using LC-MS/MS.

Table 3: Pharmacokinetic Parameters of Venlafaxine and O-desmethylvenlafaxine (ODV) [5]

ParameterVenlafaxineO-desmethylvenlafaxine (ODV)
Elimination Half-life (t½)5 ± 2 hours11 ± 2 hours
Apparent Plasma Clearance (CL/F)1.3 ± 0.6 L/h/kg0.4 ± 0.2 L/h/kg
Volume of Distribution (Vd/F)7.5 ± 3.7 L/kg5.7 ± 1.8 L/kg

Analytical Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the simultaneous quantification of venlafaxine and its metabolites. The use of stable isotope-labeled internal standards (SIL-IS), such as venlafaxine-d6, is crucial for correcting for matrix effects and variations in sample processing and instrument response.[6]

Experimental Protocol for LC-MS/MS Analysis

Protocol 3: Quantification of Venlafaxine and its Metabolites in Human Plasma [6]

  • Internal Standard: Venlafaxine-d6

  • Sample Preparation: Protein precipitation or solid-phase extraction (SPE).

Procedure:

  • Sample Preparation (SPE):

    • To a plasma sample, add the internal standard solution (venlafaxine-d6).

    • Condition an SPE cartridge with methanol (B129727) and then water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A reverse-phase C18 or phenyl column.

      • Mobile Phase: A gradient of an aqueous solution (e.g., with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Mass Spectrometric Detection:

      • Ionization: Electrospray ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

Table 4: Example MRM Transitions for Venlafaxine and Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Venlafaxine278.258.1
O-desmethylvenlafaxine (ODV)264.258.1
N-desmethylvenlafaxine (NDV)264.244.1
Venlafaxine-d6 (IS)284.364.1
Bioanalytical Workflow

The overall workflow for the bioanalysis of venlafaxine and its metabolites using an isotopically labeled internal standard is a multi-step process ensuring accuracy and reproducibility.

Bioanalytical_Workflow Figure 3: Bioanalytical Workflow for Venlafaxine Metabolites Sample Biological Sample (e.g., Plasma, Urine) IS_Spike Spike with Isotopically Labeled Internal Standard Sample->IS_Spike Extraction Sample Extraction (e.g., SPE, LLE) IS_Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 3: Bioanalytical Workflow for Venlafaxine Metabolites

Conclusion

Isotopic labeling is an indispensable technique in the study of venlafaxine metabolism. The use of stable and radioactive isotopes enables the definitive elucidation of metabolic pathways, accurate quantification of the parent drug and its metabolites in complex biological matrices, and a deeper understanding of the drug's pharmacokinetic profile. The methodologies and data presented in this guide underscore the critical role of isotopic labeling in the development and clinical use of venlafaxine, providing researchers and drug development professionals with a foundational understanding of these powerful techniques.

References

Venlafaxine N-oxide-d6 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Venlafaxine (B1195380) N-oxide-d6, a deuterated analog of a venlafaxine metabolite. This document summarizes typical analytical data found in a Certificate of Analysis, details relevant experimental protocols for its quantification and characterization, and visualizes key metabolic and signaling pathways associated with the parent compound, venlafaxine.

Certificate of Analysis Data

While a specific Certificate of Analysis for Venlafaxine N-oxide-d6 is not publicly available, the following tables represent the typical quantitative data provided by manufacturers for related deuterated standards, such as (±)-Venlafaxine-d6 HCl.[1] This information is crucial for ensuring the quality and reliability of experimental results.

Table 1: Identification and General Properties

ParameterSpecification
Product NameThis compound
CAS Number1189980-40-2[2]
Molecular FormulaC₁₇H₂₁D₆NO₃
Molecular Weight299.44
AppearanceWhite to Off-White Solid
SolubilityChloroform (Slightly)
Storage Conditions-20°C, Inert atmosphere

Table 2: Purity and Isotopic Enrichment

Analytical TestSpecificationTypical Result
Purity (by HPLC)>95%98.15% (at 202 nm)[1]
Isotopic Purity>95%99.9%[1]
Isotopic DistributionNormalized Intensityd0=0.00%, d1=0.00%, d2=0.00%, d3=0.00%, d4=0.04%, d5=0.58%, d6=99.38%[1]

Table 3: Identity Confirmation

Analytical TestSpecificationResult
¹H NMRConforms to StructureConforms[1]
Mass Spectrometry (MS)Conforms to StructureConforms[1]

Experimental Protocols

Detailed methodologies are essential for the accurate use and analysis of this compound, which is often employed as an internal standard in pharmacokinetic and metabolic studies.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is commonly used for the simultaneous determination of venlafaxine and its metabolites in biological matrices like rat plasma.[3]

  • Sample Preparation (Solid Phase Extraction):

    • Condition a solid-phase extraction (SPE) cartridge.

    • Load the plasma sample, to which Venlafaxine-d6 (as an internal standard) has been added.

    • Wash the cartridge to remove interferences.

    • Elute the analytes of interest.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm)[3]

    • Mobile Phase: Isocratic elution with water (containing 2 mM ammonium (B1175870) acetate) and acetonitrile (B52724) (20:80, v/v)[3]

    • Flow Rate: 0.3 mL/min[3]

    • Column Temperature: 35 °C

    • Injection Volume: 7 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[3]

    • Precursor to Product Ion Transitions:

      • Venlafaxine: m/z 278.3 → 121.08[3]

      • O-desmethylvenlafaxine (ODV): m/z 264.2 → 107.1[3]

      • Venlafaxine-d6 (Internal Standard): m/z 284.4 → 121.0[3]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

  • Instrumentation: Bruker 400-MHz Fourier Transform (FT)-NMR spectrometer or similar.[4]

  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent, such as DMSO-d6.[4]

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard, with its chemical shift referenced to δ 0.00 ppm.[4]

  • Data Acquisition: Record the ¹H NMR spectrum. The resulting spectrum is then analyzed to ensure it is consistent with the expected structure of this compound.

Signaling and Metabolic Pathways

Venlafaxine Metabolism

Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is O-demethylation to form the active metabolite O-desmethylvenlafaxine (ODV), predominantly catalyzed by CYP2D6.[5][6][7] Minor pathways include N-demethylation by CYP3A4 and CYP2C19.[7]

Venlafaxine_Metabolism Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active Metabolite) Venlafaxine->ODV CYP2D6 (major) CYP2C9, CYP2C19 NDV N-desmethylvenlafaxine (NDV) Venlafaxine->NDV CYP3A4, CYP2C9 CYP2C19 VNO Venlafaxine N-oxide Venlafaxine->VNO N-oxidation NODV N,O-didesmethylvenlafaxine (NODV) ODV->NODV CYP3A4, CYP2C19 NDV->NODV CYP2D6

Caption: Metabolic pathways of venlafaxine.

Potential Antidepressant Signaling Pathways

Research suggests that the antidepressant effects of venlafaxine may be mediated through the activation of specific intracellular signaling pathways in the hippocampus, a brain region critical for mood regulation.[8]

Venlafaxine_Signaling Venlafaxine Venlafaxine MAPK_pathway MAPK-ERK1/2 Pathway Venlafaxine->MAPK_pathway activates PI3K_pathway PI3K-AKT Pathway Venlafaxine->PI3K_pathway activates Antidepressant_effects Antidepressant Effects MAPK_pathway->Antidepressant_effects PI3K_pathway->Antidepressant_effects

Caption: Potential signaling pathways activated by venlafaxine.

References

Commercial Availability and Technical Profile of Venlafaxine N-oxide-d6: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Venlafaxine N-oxide-d6 is a commercially available deuterated metabolite of Venlafaxine, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and relevant experimental methodologies.

Commercial Availability

This compound is available from several specialized chemical suppliers. Researchers can procure this compound for research purposes, noting that it is not intended for human therapeutic or veterinary use.[1] Key suppliers include Smolecule, Clearsynth, and LGC Standards.[1][2][3] While catalog numbers and availability are subject to change, the following table summarizes currently available information.

SupplierCatalog NumberProduct NameAvailability
SmoleculeS15752329This compoundIn Stock[1]
ClearsynthCS-T-98789Venlafaxine-d6 N-OxideIn Stock
LGC StandardsTRC-V120022Venlafaxine-d6 N-OxideIn Stock[3]

Physicochemical and Analytical Data

While a specific Certificate of Analysis for this compound is not publicly available, the following table presents representative quantitative data based on the analysis of the closely related compound, (±)-Venlafaxine-d6 HCl.[4] This data provides insight into the expected quality control specifications for this compound.

ParameterSpecificationMethod
Identity
IUPAC Name2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine oxide[1]-
Molecular FormulaC17H21D6NO3-
Molecular Weight299.44 g/mol [1][2]-
Purity
Chromatographic Purity≥95%HPLC[4]
Spectroscopic Data
¹H-NMRConforms to structureNMR Spectroscopy[4]
Mass SpectrumConforms to structureMass Spectrometry[4]
Isotopic Purity
Deuterium Incorporation≥98%Mass Spectrometry[4]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and quality control of this compound are proprietary to the manufacturers. However, based on available scientific literature, the following sections outline plausible methodologies.

Synthesis of this compound

A potential synthetic route to this compound involves the oxidation of Venlafaxine-d6. This method is adapted from the synthesis of the non-deuterated Venlafaxine N-oxide.

Reaction: Oxidation of Venlafaxine-d6.

Reagents and Equipment:

  • Venlafaxine-d6

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Potassium carbonate (K₂CO₃)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Venlafaxine-d6 in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the cooled Venlafaxine-d6 solution while stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purify the crude product using column chromatography on silica (B1680970) gel.

Quality Control Analysis

The quality and purity of this compound would be assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol (B129727).

  • Sample Preparation: Prepare the sample solution in methanol at a similar concentration to the standard.

  • Analysis: Inject equal volumes of the standard and sample solutions. The purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity Confirmation:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured. The observed molecular ion should correspond to the calculated mass of the protonated this compound.

  • Isotopic Purity: The relative abundance of the d6 isotopologue is determined by analyzing the mass distribution of the molecular ion cluster.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound. The absence of signals corresponding to the N-methyl protons confirms the deuteration at these positions.

Visualizations

The following diagrams illustrate the logical workflow for sourcing and a hypothetical quality control process for this compound.

Sourcing_Workflow Researcher Need Researcher Need Identify Suppliers Identify Suppliers Researcher Need->Identify Suppliers Search online catalogs Request Quote/Info Request Quote/Info Identify Suppliers->Request Quote/Info Contact Smolecule, Clearsynth, etc. Evaluate Options Evaluate Options Request Quote/Info->Evaluate Options Compare price, availability, specs Procurement Procurement Evaluate Options->Procurement Issue Purchase Order Receive & Verify Receive & Verify Procurement->Receive & Verify Check CoA and material QC_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_isotopic Isotopic Purity MS_Analysis Mass Spectrometry (MS) Isotopic_MS Mass Spectrometry (Isotope Distribution) MS_Analysis->Isotopic_MS NMR_Analysis NMR Spectroscopy Final Approval Final Approval NMR_Analysis->Final Approval HPLC_Analysis HPLC-UV HPLC_Analysis->Final Approval Isotopic_MS->Final Approval Incoming Material Incoming Material Incoming Material->MS_Analysis Incoming Material->NMR_Analysis Incoming Material->HPLC_Analysis

References

Methodological & Application

Application Note: High-Throughput Quantification of Venlafaxine and O-Desmethylvenlafaxine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of venlafaxine (B1195380) (VEN) and its active metabolite, O-desmethylvenlafaxine (ODV), in human plasma. The method employs a stable isotope-labeled internal standard, Venlafaxine-d6, to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence assessments. A straightforward protein precipitation protocol is utilized for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection with a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

Note on the Internal Standard: While the topic specified Venlafaxine N-oxide-d6, a comprehensive review of scientific literature did not yield application notes or protocols utilizing this specific compound as an internal standard. The widely accepted and validated internal standard for venlafaxine analysis is a deuterated form of the parent compound, such as Venlafaxine-d6. Therefore, this application note is based on the established use of Venlafaxine-d6.

Introduction

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[1] Accurate measurement of venlafaxine and its equipotent active metabolite, O-desmethylvenlafaxine (ODV), in plasma is crucial for optimizing therapeutic outcomes and for pharmacokinetic evaluations.[1][2] LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard, such as Venlafaxine-d6, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[1][3] This document provides a detailed protocol for the quantitative analysis of venlafaxine and ODV in human plasma using Venlafaxine-d6 as an internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes: Venlafaxine HCl and O-desmethylvenlafaxine

  • Internal Standard: Venlafaxine-d6

  • Solvents: LC-MS grade acetonitrile (B52724) and methanol

  • Reagents: LC-MS grade formic acid and ammonium (B1175870) acetate

  • Water: Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free human plasma

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm).[4]

Sample Preparation: Protein Precipitation
  • Pipette 200 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL polypropylene (B1209903) tube.

  • Add 50 µL of the internal standard working solution (Venlafaxine-d6).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G plasma 1. Pipette 200 µL Plasma is 2. Add 50 µL Internal Standard (Venlafaxine-d6) plasma->is ppt 3. Add 300 µL Acetonitrile with 0.1% Formic Acid is->ppt vortex 4. Vortex for 1 minute ppt->vortex centrifuge 5. Centrifuge at 13,000 rpm for 10 min vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant analysis 7. Inject into LC-MS/MS supernatant->analysis

Caption: Sample preparation workflow using protein precipitation.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm)[4]

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.8 mL/min[1]

  • Injection Volume: 5 µL[1]

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor to product ion transitions for venlafaxine, O-desmethylvenlafaxine, and Venlafaxine-d6 are monitored.

G injection Sample Injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation esi Electrospray Ionization (ESI+) lc_separation->esi q1 Quadrupole 1 (Q1) Precursor Ion Selection esi->q1 q2 Quadrupole 2 (Q2) Collision Induced Dissociation q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 detector Detector q3->detector data_processing Data Processing and Quantification detector->data_processing

Caption: LC-MS/MS analysis workflow.

Data Presentation

Table 1: MRM Transitions and Mass Spectrometer Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Venlafaxine278.3121.08150Optimized (e.g., 25-35)
O-Desmethylvenlafaxine264.2107.1150Optimized (e.g., 25-35)
Venlafaxine-d6284.4121.0150Optimized (e.g., 25-35)

Note: The specific collision energy should be optimized for the instrument in use.

Table 2: Method Validation Parameters
ParameterVenlafaxineO-Desmethylvenlafaxine
Linearity Range (ng/mL) 2.0 - 5002.0 - 500
Correlation Coefficient (r²) > 0.999> 0.999
Lower Limit of Quantification (LLOQ) (ng/mL) 2.02.0
Intra-day Precision (%CV) < 12.6< 12.6
Inter-day Precision (%CV) < 12.6< 12.6
Accuracy (% Bias) -9.8 to +3.9-9.8 to +3.9
Recovery (%) > 80> 80

Data is representative and compiled from various sources.[5]

Conclusion

This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine, in human plasma. The use of a deuterated internal standard, Venlafaxine-d6, ensures the accuracy and precision of the results. The method demonstrates excellent sensitivity, linearity, and recovery, making it well-suited for high-throughput bioanalytical applications in both clinical and research settings.

References

Application Note: Quantitative Analysis of Venlafaxine in Human Plasma using Venlafaxine N-oxide-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of venlafaxine (B1195380) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Venlafaxine N-oxide-d6, a stable isotope-labeled internal standard, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure, making it suitable for high-throughput analysis in research and drug development settings. Chromatographic separation is performed on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for the reliable quantification of venlafaxine in a complex biological matrix.

Introduction

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder. Accurate and reliable quantification of venlafaxine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample processing, thereby improving the accuracy and precision of the analytical method.[1] This application note details a validated LC-MS/MS method for the quantification of venlafaxine in human plasma, utilizing this compound as the internal standard.

Experimental

Materials and Reagents
  • Analytes: Venlafaxine hydrochloride

  • Internal Standard: this compound

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (reagent grade)

  • Reagents: Deionized water, Human plasma (drug-free)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Pipettes and general laboratory glassware

Chromatographic Conditions

A reverse-phase HPLC or UHPLC system equipped with a C18 analytical column is suitable for the separation of venlafaxine and its internal standard.

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Time (min)
Mass Spectrometric Conditions

The mass spectrometer is operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for the detection of venlafaxine and this compound. The optimized MRM transitions are provided in the table below. The molecular weight of this compound is 299.44 g/mol . A common fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Venlafaxine278.2121.120025
This compound (IS)300.4284.420020

Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve venlafaxine hydrochloride and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the venlafaxine stock solution in 50:50 methanol:water to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Pipette 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all samples except the blank.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex the tubes for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Data Analysis

The concentration of venlafaxine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The linearity of the method is assessed using a weighted (1/x²) linear regression model.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this method, based on typical validation results for similar assays.

Validation Parameter Acceptance Criteria Typical Performance
Linearity (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 101 ng/mL
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 10%
Accuracy (% Bias) Within ±15%Within ±10%
Recovery Consistent and reproducible> 85%
Analyte Linear Range (ng/mL) LLOQ (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Bias)
Venlafaxine1 - 50013.5 - 8.24.1 - 9.5-5.2 to 6.8

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis Plasma 100 µL Human Plasma Add_IS Add 20 µL this compound (IS) Plasma->Add_IS PPT Add 300 µL Acetonitrile (Protein Precipitation) Add_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject 5 µL into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Data Quantification Detection->Quantification

Caption: Experimental workflow for the quantitative analysis of venlafaxine.

G Venlafaxine Venlafaxine Precursor Ion: m/z 278.2 Venlafaxine_Fragment Product Ion m/z 121.1 Venlafaxine->Venlafaxine_Fragment CID IS This compound (IS) Precursor Ion: m/z 300.4 IS_Fragment Product Ion (Deoxygenation) m/z 284.4 IS->IS_Fragment CID

Caption: MRM fragmentation of Venlafaxine and its internal standard.

References

Application Note: High-Throughput Quantification of Venlafaxine and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Venlafaxine (B1195380) is an antidepressant medication belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class.[1][2] It is prescribed for the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder.[1] Venlafaxine is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its major active metabolite, O-desmethylvenlafaxine (ODV).[1] Both venlafaxine and ODV contribute to the therapeutic effect.[1] Other minor metabolites include N-desmethylvenlafaxine (NDV), N,O-didesmethylvenlafaxine (NODDV), and N,N-didesmethylvenlafaxine (NNDDV).[3] Accurate and reliable quantification of venlafaxine and its metabolites in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[4] This application note provides a detailed protocol for the simultaneous determination of venlafaxine and its metabolites in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Mechanism of Action

Venlafaxine exerts its therapeutic effect by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862) at the presynaptic terminal.[1][2] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their availability to bind to postsynaptic receptors.[1][5] At lower doses, venlafaxine predominantly inhibits serotonin reuptake, while at higher doses, it also inhibits norepinephrine reuptake.[2] It has a weak inhibitory effect on dopamine (B1211576) reuptake at very high doses.[1][2]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (Serotonin & Norepinephrine) serotonin Serotonin vesicle->serotonin Release norepinephrine Norepinephrine vesicle->norepinephrine Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) venlafaxine Venlafaxine venlafaxine->SERT Inhibits venlafaxine->NET Inhibits serotonin->SERT Reuptake serotonin_receptor Serotonin Receptor serotonin->serotonin_receptor Binds norepinephrine->NET Reuptake norepinephrine_receptor Norepinephrine Receptor norepinephrine->norepinephrine_receptor Binds response Therapeutic Response serotonin_receptor->response norepinephrine_receptor->response

Caption: Mechanism of action of Venlafaxine.

Experimental Protocols

A variety of analytical methods are available for the quantification of venlafaxine and its metabolites, including High-Performance Liquid Chromatography with UV (HPLC-UV) or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8] However, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is often preferred due to its high sensitivity, selectivity, and suitability for high-throughput analysis.[4][9]

The following protocol details an LC-MS/MS method with a protein precipitation sample preparation, a common and efficient technique for plasma samples.[4][10]

G start Start: Plasma Sample sample_prep Sample Preparation: Protein Precipitation start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Concentration Results data_processing->end

Caption: Experimental workflow for plasma sample analysis.
Protocol 1: LC-MS/MS with Protein Precipitation

1. Materials and Reagents

  • Venlafaxine, O-desmethylvenlafaxine, and other metabolites reference standards

  • Stable isotope-labeled internal standard (e.g., Venlafaxine-d11)[4]

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and formic acid[4]

  • Deionized water (18.2 MΩ·cm)

  • Drug-free human plasma

  • Calibrated micropipettes, 1.5 mL polypropylene (B1209903) centrifuge tubes, and autosampler vials

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL polypropylene tube.[9]

  • Add 50 µL of the internal standard working solution to all tubes except for the blank plasma.

  • Vortex briefly to mix.

  • Add 600 µL of acetonitrile (containing 0.43% formic acid) to precipitate the plasma proteins.[9][11]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

4. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., Hypurity cyano, 50 mm x 4.6 mm, 5 µm)[9]

  • Mobile Phase: A gradient of 10 mM ammonium (B1175870) acetate (B1210297) in water and methanol.[12]

  • Flow Rate: 0.30 mL/min[12]

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

5. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Venlafaxine: m/z 278.3 → 58.1[9]

    • O-desmethylvenlafaxine: m/z 264.3 → 58.1[9]

    • Internal Standard (Nadolol): m/z 310.4 → 254.1[9]

Alternative Protocols

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is another common technique for sample clean-up.[13]

  • To 0.5 mL of plasma, add the internal standard.

  • Add an extraction solvent such as a mixture of isoamyl alcohol and hexane.[14]

  • Vortex and centrifuge to separate the layers.

  • The organic layer is transferred and evaporated to dryness.

  • The residue is reconstituted in the mobile phase for injection.

Protocol 3: Solid-Phase Extraction (SPE)

SPE can provide cleaner extracts compared to protein precipitation and LLE.[13][15]

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the plasma sample (pre-treated with internal standard) onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent (e.g., methanol).

  • The eluate is then evaporated and reconstituted for analysis.

Data Presentation: Summary of Quantitative Data

The performance of different analytical methods for the quantification of venlafaxine and its primary metabolite, O-desmethylvenlafaxine, is summarized in the tables below.

Table 1: LC-MS/MS Methods

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias or %RE)Recovery (%)Citation
Venlafaxine2.0 - 5002.0< 12.6< 12.6-9.8 to +3.9-[9]
ODV2.0 - 5002.0< 12.6< 12.6-9.8 to +3.9-[9]
Venlafaxine0.200 - 2000.200< 13< 13+/- 5.3> 88[12][14]
ODV0.200 - 2000.200< 13< 13+/- 3.6> 88[12][14]
Venlafaxine1.0 - 200.01.0< 10.1< 10.1+/- 10.0-[16]
Venlafaxine & Metabolites5 - 80051.9 - 9.31.9 - 9.3-> 96[3]

Table 2: HPLC Methods (UV and Fluorescence Detection)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)Recovery (%)DetectorCitation
Venlafaxine1 - 30011.8 - 14.11.8 - 14.192.7 - 108.185.0 - 95.7Fluorescence[6]
ODV1 - 30011.8 - 14.11.8 - 14.192.7 - 108.185.0 - 95.7Fluorescence[6]
Venlafaxine5 - 10005< 11.5< 8-2.10 to 2.02-UV[17]
ODV5 - 10005< 11.5< 8-2.10 to 2.02-UV[17]
Venlafaxine10 - 1000105.0 - 10.75.0 - 10.785 - 110%> 50GC-MS[7]

This application note provides a comprehensive guide for the development and implementation of a method for the quantification of venlafaxine and its metabolites in plasma. The detailed LC-MS/MS protocol with protein precipitation offers a sensitive, specific, and high-throughput solution suitable for various research and clinical applications. The summarized data from different analytical techniques allows for an informed decision on the most appropriate method based on the specific requirements of the study, such as required sensitivity, available instrumentation, and sample throughput.

References

Application Notes and Protocols for Venlafaxine Analysis Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of venlafaxine (B1195380) and its primary metabolite, O-desmethylvenlafaxine (ODV), from various biological matrices. The selection of an appropriate sample preparation technique is critical for accurate and reliable quantification in therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. The following sections detail common extraction methodologies, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), supplemented with quantitative data and step-by-step protocols.

Introduction to Venlafaxine Analysis

Venlafaxine is a widely prescribed antidepressant of the serotonin-norepinephrine reuptake inhibitor (SNRI) class. Monitoring its concentration, along with its active metabolite ODV, in biological fluids is essential for optimizing dosage, ensuring patient compliance, and investigating potential toxicity. The complexity of biological matrices necessitates effective sample preparation to remove interfering substances and concentrate the analytes of interest prior to chromatographic analysis.

Comparison of Sample Preparation Techniques

The choice of a sample preparation method depends on factors such as the biological matrix, the required sensitivity, sample throughput, and available resources. Below is a summary of the performance of the most common techniques for venlafaxine analysis.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery (%) 74 - 95%[1]70 - 100%[1][2]>80%
Limit of Detection (LOD) 0.1 - 1 ng/mL[1][2]1 - 5 ng/mL[1]Not consistently reported
Limit of Quantification (LOQ) 0.5 - 3 ng/mL[1][3]1.0 ng/mL[4]2.0 ng/mL[5]
Linearity Range (ng/mL) 1 - 1000[1][2][3]0.2 - 2000[1][2]2.0 - 500[5]
Solvent Consumption ModerateHighLow
Labor Intensity Low to ModerateHighLow
Cost Moderate to HighLowLow

Experimental Protocols

Detailed methodologies for each of the key sample preparation techniques are provided below. These protocols are representative and may require optimization based on the specific laboratory conditions and analytical instrumentation.

Solid-Phase Extraction (SPE) Protocol for Human Plasma/Serum

SPE is a highly selective method that provides clean extracts, making it suitable for sensitive analytical techniques like LC-MS/MS.[2]

Materials:

  • SPE Cartridges (e.g., C8, C18, or hydrophilic-lipophilic balanced)[1][2]

  • Biological sample (plasma or serum)

  • Internal Standard (IS) solution (e.g., venlafaxine-d6, clomipramine, or nadolol)[1][5][6]

  • Conditioning Solvent: Methanol[2]

  • Equilibration Solvent: Deionized Water[2]

  • Washing Solvent: e.g., 30% Methanol (B129727) in water[1]

  • Elution Solvent: e.g., Acetonitrile (B52724)/trifluoroacetic acid mixture or Methanol[1][2]

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution Solvent (mobile phase)

Protocol:

  • Sample Pre-treatment: To an aliquot of plasma or serum (e.g., 1 mL), add the internal standard. Vortex to mix. Some protocols may require acidification, for instance, with orthophosphoric acid.[6]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol.[2]

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1-2 mL of deionized water.[2]

  • Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.

  • Washing: Wash the cartridge with 1-2 mL of the washing solvent (e.g., 30% methanol in water) to remove polar interferences.[1]

  • Elution: Elute the analytes (venlafaxine and ODV) with 1-2 mL of the elution solvent.[1][2]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by HPLC or LC-MS/MS.

Workflow Diagram:

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction cluster_2 Final Preparation Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Vortex_Mix Vortex Add_IS->Vortex_Mix Load 3. Load Sample Vortex_Mix->Load Condition 1. Condition Cartridge (Methanol) Equilibrate 2. Equilibrate Cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (e.g., 30% Methanol) Load->Wash Elute 5. Elute Analytes (e.g., Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute (Mobile Phase) Evaporate->Reconstitute Analysis Inject for Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow for Venlafaxine Analysis.

Liquid-Liquid Extraction (LLE) Protocol for Human Plasma/Serum

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is known for achieving high recovery rates for venlafaxine.[1][7]

Materials:

  • Biological sample (plasma or serum)

  • Internal Standard (IS) solution

  • pH adjusting solution (e.g., 10 M NaOH)[1]

  • Extraction Solvent: e.g., Hexane-ethyl acetate (B1210297) mixture (80:20, v/v) or a mixture of chloroform, 2-propanol, and n-heptane (960:14:26, v/v/v)[1]

  • Centrifuge

  • Evaporator

  • Reconstitution Solvent (mobile phase)

Protocol:

  • Sample Preparation: In a centrifuge tube, add an aliquot of the biological sample (e.g., 1 mL) and the internal standard.

  • pH Adjustment: Add the pH adjusting solution to raise the pH of the sample, ensuring venlafaxine and ODV are in their non-ionized form for efficient extraction into an organic solvent.[2]

  • Extraction: Add the extraction solvent (e.g., 3 mL) to the sample. Vortex vigorously for several minutes to facilitate the transfer of the analytes into the organic phase.[2]

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.[2]

  • Collection: Carefully transfer the upper organic layer containing the analytes to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.[2]

Workflow Diagram:

LLE_Workflow Start Start: Plasma/Serum Sample + IS pH_Adjust Adjust pH (Alkaline) Start->pH_Adjust Add_Solvent Add Extraction Solvent pH_Adjust->Add_Solvent Vortex Vortex to Mix Add_Solvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for Venlafaxine.

Protein Precipitation (PPT) Protocol for Human Plasma

PPT is a rapid and simple method for removing proteins from biological samples. While less clean than SPE or LLE, it is often sufficient for robust analytical methods like LC-MS/MS.

Materials:

  • Human plasma sample (e.g., 200 µL)[5]

  • Internal Standard (IS) solution

  • Precipitating Agent: e.g., 0.43% formic acid in acetonitrile[5]

  • Centrifuge

Protocol:

  • Sample and IS: In a microcentrifuge tube, pipette the plasma sample and add the internal standard.

  • Precipitation: Add the precipitating agent (e.g., 3 volumes relative to the plasma volume). Vortex vigorously to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest.

  • Analysis: The supernatant can be directly injected for LC-MS/MS analysis or subjected to an evaporation and reconstitution step if further concentration is needed.

Workflow Diagram:

PPT_Workflow Start Plasma Sample + IS Add_Precipitant Add Precipitating Agent (e.g., Acetonitrile with Formic Acid) Start->Add_Precipitant Vortex Vortex Add_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis Direct Injection or Evaporation/Reconstitution for Analysis Collect_Supernatant->Analysis

Caption: Protein Precipitation (PPT) Workflow for Venlafaxine Analysis.

Sample Preparation for Other Matrices

  • Urine: For urine samples, a simple "dilute-and-shoot" approach may be feasible after centrifugation to remove particulates, especially for sensitive LC-MS/MS methods.[8] Alternatively, SPE can be employed for cleaner extracts and higher concentration factors.[9]

  • Hair: Hair analysis for venlafaxine typically involves decontamination of the hair sample, followed by pulverization and extraction with an organic solvent like methanol or a methanol/acetonitrile mixture.[10][11] SPE can be used for further cleanup of the extract.[11]

  • Dried Blood Spots (DBS): A punched-out section of the dried blood spot is extracted, commonly with a mixture of acetonitrile and methanol.[12]

Conclusion

The optimal sample preparation technique for venlafaxine analysis is dependent on the specific requirements of the study. SPE offers the cleanest extracts and is well-suited for a variety of analytical platforms. LLE provides high recovery and is a cost-effective alternative, while PPT is a rapid and simple method ideal for high-throughput applications, particularly when coupled with LC-MS/MS. The protocols and data presented here serve as a comprehensive guide for researchers to select and implement the most appropriate method for their analytical needs.

References

Chromatographic Separation of Venlafaxine and Its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of the antidepressant drug venlafaxine (B1195380) and its primary metabolites. The methodologies outlined are essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations.

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and anxiety.[1] It is a chiral compound, administered as a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers, which exhibit different pharmacological activities.[1] The primary and pharmacologically active metabolite of venlafaxine is O-desmethylvenlafaxine (ODV), which is also a marketed antidepressant.[2][3] Other metabolites include N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (NODDV).[2] The stereoselective metabolism of venlafaxine underscores the importance of analytical methods capable of separating and quantifying the individual enantiomers and metabolites.[4]

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for the analysis of venlafaxine and its metabolites in various biological matrices.[5] These methods offer the necessary sensitivity and selectivity for accurate quantification.[2] This document details protocols for both achiral and chiral separations.

Metabolic Pathway of Venlafaxine

The metabolic pathway of venlafaxine primarily involves O- and N-demethylation mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 for O-demethylation and CYP3A4 for N-demethylation.[3]

Venlafaxine_Metabolism Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active) Venlafaxine->ODV CYP2D6 NDV N-desmethylvenlafaxine (NDV) Venlafaxine->NDV CYP3A4 NODDV N,O-didesmethylvenlafaxine (NODDV) ODV->NODDV CYP3A4 NDV->NODDV CYP2D6 SPE_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Condition_SPE Condition C18 SPE Cartridge (Methanol, then Water) Add_IS->Condition_SPE Load_Sample Load Sample onto Cartridge Condition_SPE->Load_Sample Wash_1 Wash with Water Load_Sample->Wash_1 Wash_2 Wash with 20% Methanol Wash_1->Wash_2 Dry_Cartridge Dry Cartridge Wash_2->Dry_Cartridge Elute Elute with Methanol Dry_Cartridge->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject LLE_Workflow Start Start: Plasma Sample Add_IS_Base Add Internal Standard & 1M NaOH Start->Add_IS_Base Add_Solvent Add Extraction Solvent (MTBE) Add_IS_Base->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Venlafaxine N-oxide-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Venlafaxine (B1195380) N-oxide-d6 in a biological matrix, intended for researchers, scientists, and drug development professionals. The protocol outlines sample preparation, chromatographic separation, and optimized mass spectrometry parameters for the accurate detection of this stable isotope-labeled metabolite. The provided methodologies and data are designed to be readily implemented in a laboratory setting for pharmacokinetic studies, drug metabolism research, and other bioanalytical applications.

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. The metabolism of venlafaxine is extensive, with one of the metabolic pathways involving N-oxidation to form Venlafaxine N-oxide. To accurately study the pharmacokinetics and metabolic fate of venlafaxine, stable isotope-labeled internal standards, such as Venlafaxine N-oxide-d6, are crucial for reliable quantification by LC-MS/MS. This document provides a comprehensive protocol for the detection of this compound, including detailed mass spectrometry parameters and a complete experimental workflow.

Experimental

Materials and Reagents
  • This compound standard

  • Venlafaxine N-oxide standard

  • Internal Standard (IS) (e.g., Venlafaxine-d6)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether)

Sample Preparation

A solid-phase extraction (SPE) method is recommended for sample clean-up and concentration.

  • Spiking: To 100 µL of the biological matrix (e.g., plasma), add the appropriate amount of this compound working standard and the internal standard.

  • Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the spiked plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography
  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient can be optimized, for example:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 5 µL

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Table 1: Optimized Mass Spectrometry Parameters

ParameterSetting
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Table 2: MRM Transitions and Compound-Specific Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Venlafaxine N-oxide 294.2277.21003015
58.135
This compound 300.2283.21003015
64.135
Venlafaxine-d6 (IS) 284.264.11004035

Note: The provided cone voltage and collision energy values are starting points and should be optimized for the specific instrument used.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Biological Matrix (Plasma) spike Spike with this compound and IS plasma->spike spe Solid Phase Extraction (SPE) spike->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc Liquid Chromatography Separation recon->lc ms Tandem Mass Spectrometry Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway Diagram

The metabolism of venlafaxine to Venlafaxine N-oxide is a direct enzymatic process. A signaling pathway diagram is not applicable in this context. However, a metabolic pathway diagram is provided below for clarity.

metabolic_pathway venlafaxine Venlafaxine cyp CYP Enzymes venlafaxine->cyp n_oxide Venlafaxine N-oxide cyp->n_oxide N-Oxidation

Caption: Metabolic pathway of Venlafaxine to Venlafaxine N-oxide.

Conclusion

This application note provides a detailed and reliable LC-MS/MS method for the quantification of this compound. The protocol includes a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometry parameters. This method is suitable for high-throughput analysis in a research or drug development setting, enabling accurate and precise measurement of this key venlafaxine metabolite. The provided parameters and workflows can be adapted to specific laboratory instrumentation and requirements.

Application Notes and Protocols for the Use of Venlafaxine N-oxide-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Venlafaxine (B1195380) N-oxide-d6 in the pharmacokinetic analysis of Venlafaxine N-oxide. Venlafaxine N-oxide is a significant metabolite of the widely prescribed antidepressant venlafaxine and is also under investigation as a prodrug to potentially improve the pharmacokinetic profile of the parent compound. Accurate quantification of Venlafaxine N-oxide in biological matrices is crucial for these studies. Venlafaxine N-oxide-d6 serves as an ideal stable isotope-labeled internal standard (SIL-IS) for this purpose, ensuring high accuracy and precision in bioanalytical methods.

Introduction to Venlafaxine N-oxide and the Role of its Deuterated Analog

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) extensively metabolized in the liver. One of its metabolites is Venlafaxine N-oxide. The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine groups. As a metabolite, quantifying Venlafaxine N-oxide is important for a complete understanding of venlafaxine's disposition in the body. Furthermore, Venlafaxine N-oxide has been explored as a prodrug of venlafaxine, which, upon administration, would be converted to the active parent drug. This approach could potentially offer clinical benefits such as an extended duration of action and a more favorable side-effect profile due to blunted peak plasma concentrations.

In pharmacokinetic studies, the use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS). This compound, where six hydrogen atoms have been replaced by deuterium, is the ideal internal standard for the bioanalysis of Venlafaxine N-oxide. Its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for any variability in the analytical process.

Experimental Protocols

The following protocols are representative examples for the quantification of Venlafaxine N-oxide in plasma samples using this compound as an internal standard.

Plasma Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the efficient extraction of Venlafaxine N-oxide from plasma, a common procedure in pharmacokinetic studies.

Materials:

  • Human or animal plasma samples (stored at -80°C)

  • This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Deionized water

  • 5% Methanol in water

  • SPE cartridges (e.g., Oasis HLB)

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Methodology:

  • Thaw frozen plasma samples on ice. Vortex for 10 seconds to ensure homogeneity.

  • Aliquot 100 µL of each plasma sample (study sample, calibration standard, or quality control) into a labeled microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).

  • Vortex mix for 10 seconds.

  • Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Load the plasma samples onto the conditioned SPE cartridges.

  • Wash the cartridges with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube or 96-well plate.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of Venlafaxine N-oxide and its deuterated internal standard.

Instrumentation:

  • UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

  • LC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)

LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation from other metabolites and matrix components. For example:

    • 0-0.5 min: 95% A

    • 0.5-2.5 min: Linear gradient to 5% A

    • 2.5-3.0 min: Hold at 5% A

    • 3.0-3.1 min: Return to 95% A

    • 3.1-4.0 min: Re-equilibration at 95% A

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: e.g., 150°C

  • Desolvation Temperature: e.g., 500°C

  • MRM Transitions: The following are proposed MRM transitions. These should be optimized for the specific instrument being used.

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized for clarity and ease of comparison.

Mass Spectrometry Parameters

The following table outlines the proposed MRM transitions and optimized parameters for the analysis of Venlafaxine N-oxide and its internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Venlafaxine N-oxide294.258.11003580
This compound300.264.11003580
Pharmacokinetic Parameters of Venlafaxine N-oxide (Illustrative Example)

The following table presents a template for the pharmacokinetic parameters of Venlafaxine N-oxide following oral administration. The values provided are for illustrative purposes only and should be replaced with experimental data.

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Plasma Concentration)ng/mL150 ± 45
Tmax (Time to Cmax)h4.0 ± 1.5
AUC0-t (Area under the curve from 0 to t)ng·h/mL1200 ± 350
AUC0-inf (Area under the curve to infinity)ng·h/mL1350 ± 400
t1/2 (Elimination Half-life)h8.0 ± 2.5
CL/F (Apparent Total Clearance)L/h/kg2.5 ± 0.8
Vd/F (Apparent Volume of Distribution)L/kg28 ± 7

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

G cluster_workflow Experimental Workflow for Pharmacokinetic Analysis plasma Plasma Sample Collection is_addition Addition of this compound (Internal Standard) plasma->is_addition spe Solid-Phase Extraction (SPE) is_addition->spe evaporation Evaporation and Reconstitution spe->evaporation lcms LC-MS/MS Analysis evaporation->lcms data_analysis Data Analysis and Pharmacokinetic Modeling lcms->data_analysis

Caption: Experimental workflow for pharmacokinetic analysis.

G cluster_pathway Metabolic Pathway of Venlafaxine venlafaxine Venlafaxine odv O-desmethylvenlafaxine (ODV) (Active Metabolite) venlafaxine->odv CYP2D6 (Major) CYP2C19, CYP2C9 ndv N-desmethylvenlafaxine (NDV) venlafaxine->ndv CYP3A4, CYP2C19 n_oxide Venlafaxine N-oxide venlafaxine->n_oxide CYP3A4 (Potential) ddv N,O-didesmethylvenlafaxine (DDV) odv->ddv CYP3A4, CYP2C19 ndv->ddv CYP2D6

Caption: Metabolic pathway of Venlafaxine.

G cluster_moa Mechanism of Action of Venlafaxine venlafaxine Venlafaxine sert Serotonin Transporter (SERT) venlafaxine->sert Inhibits net Norepinephrine Transporter (NET) venlafaxine->net Inhibits serotonin Increased Synaptic Serotonin sert->serotonin Leads to norepinephrine Increased Synaptic Norepinephrine net->norepinephrine Leads to therapeutic_effect Antidepressant Effect serotonin->therapeutic_effect norepinephrine->therapeutic_effect

Caption: Mechanism of action of Venlafaxine.

Application of Venlafaxine N-oxide-d6 in Therapeutic Drug Monitoring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the therapeutic drug monitoring (TDM) of venlafaxine (B1195380) and its metabolites. While the primary focus of this document is on established methods for venlafaxine and its major active metabolite, O-desmethylvenlafaxine, it also addresses the potential role of Venlafaxine N-oxide-d6.

A Note on this compound: Comprehensive literature searches for specific applications of this compound in routine therapeutic drug monitoring of the parent compound, venlafaxine, did not yield detailed protocols. Venlafaxine N-oxide is a known metabolite of venlafaxine. Therefore, it is plausible that this compound serves as an internal standard for the quantification of the Venlafaxine N-oxide metabolite itself, which may be relevant in specific metabolic or toxicological studies rather than routine TDM for dose adjustment of the parent drug. The following protocols and data are based on the widely adopted use of other deuterated venlafaxine analogs (e.g., Venlafaxine-d6) for the TDM of venlafaxine and its primary, pharmacologically active metabolite, O-desmethylvenlafaxine.

Introduction to Therapeutic Drug Monitoring of Venlafaxine

Venlafaxine is an antidepressant medication of the serotonin-norepinephrine reuptake inhibitor (SNRI) class.[1] Therapeutic drug monitoring (TDM) of venlafaxine is a valuable tool for optimizing treatment by ensuring that the drug concentration is within the therapeutic range, thereby maximizing efficacy while minimizing the risk of adverse effects.[2][3] TDM is particularly important for venlafaxine due to significant inter-individual variability in its metabolism, primarily mediated by the polymorphic enzyme CYP2D6.[4] Monitoring the parent drug, venlafaxine (VEN), and its active metabolite, O-desmethylvenlafaxine (ODV), is common practice.[1]

Stable isotope-labeled internal standards, such as Venlafaxine-d6, are crucial for accurate and precise quantification of venlafaxine and its metabolites in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] These internal standards compensate for variations in sample preparation and matrix effects.[5]

Experimental Protocols

Quantification of Venlafaxine and O-desmethylvenlafaxine in Human Plasma by LC-MS/MS

This protocol describes a common method for the simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma using a deuterated internal standard.

2.1.1. Materials and Reagents

  • Analytes: Venlafaxine, O-desmethylvenlafaxine

  • Internal Standard (IS): Venlafaxine-d6[5]

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)

  • Biological Matrix: Drug-free human plasma

2.1.2. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in TDM.

  • To 100 µL of plasma sample (calibrator, quality control, or patient sample), add 20 µL of Venlafaxine-d6 internal standard working solution.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2.1.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

2.1.4. Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are commonly used for the detection of venlafaxine, O-desmethylvenlafaxine, and Venlafaxine-d6.[6]

Analyte Precursor Ion (m/z) Product Ion (m/z)
Venlafaxine278.258.1
O-desmethylvenlafaxine264.058.1
Venlafaxine-d6 (IS)284.264.1

Data Presentation

The following tables summarize typical quantitative data for the LC-MS/MS method for venlafaxine and O-desmethylvenlafaxine.

Table 1: Method Validation Parameters
Parameter Venlafaxine O-desmethylvenlafaxine
Linearity Range 3-300 ng/mL[7]6-600 ng/mL[7]
Correlation Coefficient (r²) > 0.99[7]> 0.99[7]
Lower Limit of Quantitation (LLOQ) 3 ng/mL[7]6 ng/mL[7]
Intra-day Precision (%CV) < 10%[7]< 10%[7]
Inter-day Precision (%CV) < 10%[7]< 10%[7]
Accuracy (% Bias) Within ±10%[7]Within ±10%[7]
Recovery 95.9%[7]81.7%[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the therapeutic drug monitoring of venlafaxine using LC-MS/MS.

G cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing PatientSample Patient Plasma Sample AddIS Add Internal Standard (Venlafaxine-d6) PatientSample->AddIS ProteinPrecipitation Protein Precipitation (Acetonitrile + Formic Acid) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer LC_Separation LC Separation (C18 Column) SupernatantTransfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Venlafaxine TDM by LC-MS/MS.

Metabolic Pathway of Venlafaxine

The following diagram illustrates the primary metabolic pathway of venlafaxine.

G Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (Active Metabolite) Venlafaxine->ODV CYP2D6 NDV N-desmethylvenlafaxine Venlafaxine->NDV CYP3A4/CYP2C19 N_Oxide Venlafaxine N-oxide Venlafaxine->N_Oxide Metabolism

Caption: Simplified Metabolic Pathway of Venlafaxine.

Conclusion

The therapeutic drug monitoring of venlafaxine is a critical component of personalized medicine for the treatment of depression and other mood disorders. The use of deuterated internal standards, such as Venlafaxine-d6, in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the accurate quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine, in patient plasma. While specific protocols for this compound in routine TDM are not widely documented, the principles and methods outlined in this document provide a solid foundation for researchers and clinicians involved in the therapeutic monitoring of venlafaxine. Further research may elucidate the role of monitoring other metabolites, such as Venlafaxine N-oxide, in specific clinical or research settings.

References

Application Note: Quantitative Analysis of Venlafaxine and its Metabolites in Human Urine using Venlafaxine N-oxide-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of venlafaxine (B1195380) (VEN) and its major metabolite, O-desmethylvenlafaxine (ODV), in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Venlafaxine N-oxide-d6, ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The protocol employs a straightforward solid-phase extraction (SPE) for sample cleanup prior to analysis.

Introduction

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. Monitoring the urinary concentrations of venlafaxine and its active metabolite, O-desmethylvenlafaxine, is crucial for assessing patient adherence, managing therapeutic outcomes, and investigating the pharmacokinetic profile of the drug. LC-MS/MS has emerged as the preferred analytical technique for its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the quantitative results.

Experimental

Materials and Reagents
  • Analytes: Venlafaxine hydrochloride, O-desmethylvenlafaxine succinate

  • Internal Standard: this compound

  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade)

  • Reagents: Ammonium (B1175870) acetate, Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free human urine

  • Labware: Calibrated micropipettes, 15 mL polypropylene (B1209903) centrifuge tubes, autosampler vials

  • SPE Cartridges: Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of venlafaxine, O-desmethylvenlafaxine, and this compound in methanol.

  • Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of urine sample (calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridges with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in deionized water, followed by 2 mL of methanol.

  • Elution: Elute the analytes and internal standard with 2 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: 10-90% B

    • 5.0-6.0 min: 90% B

    • 6.1-8.0 min: 10% B (Re-equilibration)

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The following MRM transitions should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Venlafaxine278.2121.1
O-desmethylvenlafaxine264.2107.1
This compound (IS)300.2121.1

Method Validation

The method should be validated according to established bioanalytical method validation guidelines. Typical performance characteristics are summarized below.

Quantitative Data Summary
ParameterVenlafaxineO-desmethylvenlafaxine
Linearity Range 10 - 2000 ng/mL10 - 2000 ng/mL
Correlation (r²) > 0.99> 0.99
LLOQ 10 ng/mL10 ng/mL
Accuracy Within ±15% of nominal concentrationWithin ±15% of nominal concentration
Precision (%CV) < 15%< 15%
Recovery > 85%> 85%

Conclusion

This application note provides a detailed protocol for the reliable and sensitive quantification of venlafaxine and O-desmethylvenlafaxine in human urine using this compound as an internal standard. The described LC-MS/MS method, coupled with a solid-phase extraction procedure, offers excellent accuracy, precision, and a wide linear dynamic range, making it highly suitable for high-throughput analysis in a clinical research setting.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample 1. Urine Sample Collection add_is 2. Add Venlafaxine N-oxide-d6 (IS) urine_sample->add_is spe 3. Solid-Phase Extraction (SPE) add_is->spe elute 4. Elution spe->elute evaporate 5. Evaporation elute->evaporate reconstitute 6. Reconstitution evaporate->reconstitute lc_separation 7. LC Separation reconstitute->lc_separation ms_detection 8. MS/MS Detection lc_separation->ms_detection data_processing 9. Data Processing ms_detection->data_processing

Caption: Experimental workflow for the analysis of venlafaxine in urine.

signaling_pathway cluster_sample Analytical Sample Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (Active Metabolite) Venlafaxine->ODV Metabolism N_oxide Venlafaxine N-oxide (Metabolite) Venlafaxine->N_oxide Metabolism LC_MS LC-MS/MS Analysis Venlafaxine->LC_MS ODV->LC_MS IS This compound (Internal Standard) IS->LC_MS Urine Urine Matrix

Caption: Logical relationship of analytes and the internal standard.

Application Notes and Protocols for Venlafaxine N-oxide-d6 in In Vitro Metabolism Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine (B1195380), a serotonin-norepinephrine reuptake inhibitor (SNRI), is an antidepressant medication extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. Understanding its metabolic profile is crucial for predicting drug-drug interactions, assessing pharmacokinetic variability, and ensuring therapeutic efficacy and safety. In vitro metabolism assays are indispensable tools in drug development for characterizing the metabolic pathways of new chemical entities and existing drugs like venlafaxine.

The use of stable isotope-labeled internal standards, such as Venlafaxine N-oxide-d6, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of the deuterated standard to the analyte ensure accurate and precise quantification by compensating for variations in sample processing and matrix effects. This document provides detailed application notes and protocols for the use of this compound in in vitro metabolism assays of venlafaxine.

Application of this compound

This compound serves as an ideal internal standard for the quantification of venlafaxine and its metabolites in various in vitro systems, including:

  • Human Liver Microsomes (HLM): To determine the kinetic parameters of venlafaxine metabolism by CYP enzymes.

  • Liver S9 Fractions: To study both Phase I and Phase II metabolic pathways.

  • Recombinant Human CYP Enzymes: To identify the specific CYP isoforms responsible for venlafaxine metabolism.

  • Hepatocytes: To investigate the overall hepatic metabolism and clearance of venlafaxine in a more complete cellular system.

Venlafaxine Metabolism Overview

Venlafaxine undergoes extensive hepatic metabolism. The major metabolic pathway is O-demethylation to its active metabolite, O-desmethylvenlafaxine (ODV), which is primarily catalyzed by CYP2D6.[1][2][3][4] A minor pathway is N-demethylation to N-desmethylvenlafaxine (NDV), mediated by CYP3A4, CYP2C19, and CYP2C9.[2][5] Both ODV and NDV can be further metabolized.[5]

dot

Venlafaxine_Metabolism Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active) Venlafaxine->ODV CYP2D6 (major) CYP2C19, CYP2C9 (minor) NDV N-desmethylvenlafaxine (NDV) Venlafaxine->NDV CYP3A4, CYP2C19, CYP2C9 NODV N,O-didesmethylvenlafaxine (NODV) ODV->NODV CYP3A4, CYP2C19, CYP2D6 NDV->NODV CYP2D6

Caption: Major metabolic pathways of Venlafaxine.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro metabolism studies of venlafaxine.

Table 1: Michaelis-Menten Kinetic Parameters for Venlafaxine O-demethylation in Human Liver Microsomes

ParameterValueReference
Km (μM)41[2]
Vmax (nmol/min/mg protein)0.36[2]
Km (μM) for CYP2D623.2[2]

Table 2: Inhibition Constants (Ki) of Various Drugs on Venlafaxine O-demethylation (CYP2D6 activity)

InhibitorKi (μM)Reference
Quinidine (B1679956)0.04[2]
Paroxetine0.17[2]
Imipramine (B1671792)3.9[6][7]
Desipramine (B1205290)1.7[6][7]

Table 3: Inhibition of CYP Isoforms by Venlafaxine

CYP IsoformInhibition MetricValue (μM)Reference
CYP2D6Ki41.0[6][7]
CYP1A2IC50>1000[6][7]
CYP2C9IC50>1000[6][7]
CYP3A4IC50>1000[6][7]

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters (Km and Vmax) of Venlafaxine Metabolism in Human Liver Microsomes (HLM)

dot

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis A Prepare Venlafaxine dilutions (e.g., 0.5 - 500 µM) D Pre-incubate HLM and Venlafaxine at 37°C for 5 min A->D B Prepare HLM suspension (e.g., 0.5 mg/mL in buffer) B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system C->E D->E F Incubate at 37°C with shaking (e.g., for 10 min) E->F G Stop reaction with ice-cold acetonitrile (B52724) containing This compound (IS) F->G H Vortex and centrifuge to precipitate proteins G->H I Collect supernatant H->I J LC-MS/MS analysis of ODV and IS I->J K Determine Km and Vmax using non-linear regression J->K

Caption: Workflow for determining Venlafaxine metabolism kinetics in HLM.

1. Materials and Reagents:

  • Venlafaxine hydrochloride

  • This compound (Internal Standard, IS)

  • Pooled Human Liver Microsomes (HLM)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

2. Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of venlafaxine and this compound in methanol (e.g., 1 mg/mL).

    • Prepare working solutions of venlafaxine by serial dilution in phosphate buffer to achieve a range of concentrations for the assay (e.g., 0.5 µM to 500 µM).

    • Prepare the internal standard working solution by diluting the stock solution in acetonitrile (e.g., 100 ng/mL). This will also serve as the quenching solution.

  • Incubation:

    • In a microcentrifuge tube, add the HLM suspension (to a final protein concentration of, for example, 0.5 mg/mL) and the venlafaxine working solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate at 37°C for a predetermined time (e.g., 10 minutes) in a shaking water bath. The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile containing this compound (e.g., 400 µL).

    • Vortex the samples vigorously to precipitate the proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the quantification of O-desmethylvenlafaxine.

    • The use of this compound as an internal standard will correct for any variability in sample preparation and instrument response.

  • Data Analysis:

    • Plot the rate of O-desmethylvenlafaxine formation against the venlafaxine concentration.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.

Protocol 2: CYP450 Inhibition Assay - Determining the IC50 of a Test Compound on Venlafaxine Metabolism

1. Principle: This assay determines the concentration of a test compound that inhibits the metabolism of venlafaxine by 50% (IC50). A probe substrate for a specific CYP enzyme (in this case, venlafaxine for CYP2D6) is incubated with a human liver microsomal preparation in the presence of varying concentrations of the inhibitor.

2. Procedure:

  • Follow the same incubation procedure as in Protocol 1, with the following modifications:

    • Use a single concentration of venlafaxine, typically at or below the Km value (e.g., 20 µM).

    • In the pre-incubation step, add varying concentrations of the test compound (the potential inhibitor).

    • Include a positive control inhibitor (e.g., quinidine for CYP2D6).

    • Include a negative control (no inhibitor).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

LC-MS/MS Method Parameters

The following are typical parameters for the LC-MS/MS analysis of venlafaxine and its metabolites. These should be optimized for the specific instrumentation used.

Table 4: Example LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with low %B, ramp up to high %B, then re-equilibrate
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Venlafaxine)m/z 278.3 → 121.1
MRM Transition (ODV)m/z 264.3 → 107.1
MRM Transition (this compound)To be determined empirically (e.g., m/z 300.4 → [product ion])

Note: The exact MRM transition for this compound will depend on its fragmentation pattern and should be optimized during method development.

Conclusion

This compound is a valuable tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS-based in vitro metabolism assays ensures the generation of high-quality, reliable data for the characterization of venlafaxine's metabolic profile. The protocols and data presented in this document provide a comprehensive guide for the effective implementation of this compound in your research.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Venlafaxine N-oxide-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming matrix effects during the quantitative analysis of venlafaxine (B1195380) using Venlafaxine N-oxide-d6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of venlafaxine?

A: In the context of liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects are the alteration of the ionization efficiency of a target analyte, such as venlafaxine, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[2][3] Common sources of matrix effects in biological samples include salts, proteins, and phospholipids.[1]

Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound recommended?

A: A stable isotope-labeled (SIL) internal standard is considered the gold standard for compensating for matrix effects.[1][4] this compound, being a deuterated analog of venlafaxine, has nearly identical chemical and physical properties.[4] This ensures that it behaves similarly to the analyte during sample preparation, chromatography, and ionization.[4][5] Any variations in extraction recovery or ionization efficiency that affect venlafaxine will be mirrored by this compound, allowing for accurate correction and reliable quantification.[1][4]

Q3: How can I detect and quantify matrix effects in my venlafaxine assay?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][6] A constant flow of venlafaxine is infused into the mass spectrometer post-column, while a blank extracted matrix sample is injected. Dips or rises in the signal baseline indicate the presence of matrix effects.[2][6]

  • Post-Extraction Spiking: This is a quantitative approach to determine the magnitude of matrix effects.[2] The signal response of venlafaxine spiked into an extracted blank matrix is compared to the response of venlafaxine in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), indicates the extent of ion suppression (MF < 1) or enhancement (MF > 1).[2]

Q4: What are the key strategies to minimize matrix effects?

A: The primary strategies to mitigate matrix effects can be grouped into three main categories:

  • Effective Sample Preparation: The goal is to remove interfering components from the sample matrix before analysis. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[1][7][8]

  • Optimized Chromatographic Separation: Modifying chromatographic conditions to separate the analyte peak from co-eluting matrix components can significantly reduce interference.[6][8]

  • Use of an Appropriate Internal Standard: Employing a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for unavoidable matrix effects.[1][5]

Troubleshooting Guide

Issue 1: Significant Ion Suppression or Enhancement Observed

  • Cause: Inadequate removal of interfering matrix components such as phospholipids.

  • Solution: Improve the sample preparation method.

    • Recommendation 1: Optimize your existing Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) protocol. For LLE, experiment with different organic solvents and pH adjustments.[1] For SPE, evaluate different sorbent types (e.g., C18, polymeric) and optimize the wash and elution steps.[1]

    • Recommendation 2: Consider switching your extraction technique. If you are using Protein Precipitation (PPT), which is known for leaving more matrix components behind, consider moving to LLE or SPE for a cleaner extract.[2]

    • Recommendation 3: Implement phospholipid removal strategies. Specific SPE cartridges or plates designed for phospholipid depletion can be highly effective.[9]

Issue 2: Poor Recovery of Venlafaxine and/or this compound

  • Cause: The chosen extraction method may not be optimal for the physicochemical properties of venlafaxine, leading to its loss during sample preparation.[1]

  • Solution: Evaluate and optimize the extraction protocol.

    • Recommendation 1 (for LLE): Adjust the pH of the aqueous phase. Venlafaxine is a basic compound, and its extraction efficiency is highly dependent on pH. Ensure the pH is adjusted to keep venlafaxine in its non-ionized form to facilitate its transfer into the organic solvent.[1]

    • Recommendation 2 (for SPE): Ensure the chosen sorbent and elution solvent are appropriate. The elution solvent must be strong enough to desorb the analytes from the sorbent.[2]

    • Recommendation 3: Verify the stability of venlafaxine and its N-oxide-d6 internal standard under the extraction and storage conditions.

Issue 3: Inconsistent Results and Poor Reproducibility

  • Cause: Uncompensated matrix effects that vary between different samples or sample lots.[1]

  • Solution: Ensure the proper use and timing of the internal standard addition.

    • Recommendation 1: Add this compound to the samples as early as possible in the sample preparation workflow.[4] This ensures that it experiences the same processing conditions as the analyte, allowing it to compensate for variability in extraction efficiency and matrix effects.[4]

    • Recommendation 2: Verify the co-elution of venlafaxine and this compound. While their chromatographic behavior is nearly identical, significant differences in retention time can lead to differential matrix effects and compromise accurate correction.[4]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Venlafaxine Analysis

TechniqueReported Recovery (%)AdvantagesDisadvantagesCitations
Liquid-Liquid Extraction (LLE)>70%High recovery, clean extractsLabor-intensive, high solvent consumption[2]
Solid-Phase Extraction (SPE)>75% - 97%High recovery, very clean extracts, can be automatedMethod development can be complex and costly[2]
Protein Precipitation (PPT)>96%Fast, simple, low costCan result in significant matrix effects due to less effective cleanup[2][10]

Table 2: Typical Bioanalytical Method Parameters for Venlafaxine

ParameterTypical ValueCitation
Lower Limit of Quantification (LLOQ)1.0 - 5.0 ng/mL[2]
Linearity Range1.0 - 1000 ng/mL[2]
Intra- & Inter-day Precision (%RSD)< 15%[2]
Accuracy (%RE)Within ±15%[2]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE)

This is a general guideline and should be optimized for specific laboratory conditions.

  • Sample Aliquot: Pipette 200 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.[2]

  • Internal Standard Addition: Add the working solution of this compound.

  • Alkalinization: Add a small volume of a basic solution (e.g., 2% aqueous ammonia) to raise the pH.[2]

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., hexane-ethyl acetate).[2]

  • Mixing: Vortex the tube for 1-2 minutes to ensure thorough mixing.[2]

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.[2]

  • Transfer: Carefully transfer the upper organic layer to a clean tube.[2]

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.[2]

  • Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.[2]

Protocol 2: General Solid-Phase Extraction (SPE)

This is a general protocol; the specific sorbent, conditioning, wash, and elution solvents will need to be optimized.

  • Condition the SPE cartridge: Pass the conditioning solvent (e.g., methanol) through the cartridge.[1]

  • Equilibrate the cartridge: Pass the equilibration solvent (e.g., water) through the cartridge.[1]

  • Load Sample: Load the pre-treated sample (plasma with this compound added) onto the cartridge.

  • Wash: Pass a wash solvent through the cartridge to remove interfering substances.

  • Elute: Elute the venlafaxine and this compound using an appropriate elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[2]

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.[2]

  • Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.[2]

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Venlafaxine N-oxide-d6 (IS) Sample->Add_IS Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC LC Separation Evap_Recon->LC MS MS/MS Detection LC->MS Data Data Processing (Analyte/IS Ratio) MS->Data

Caption: General experimental workflow for the bioanalysis of venlafaxine.

cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies cluster_outcome Desired Outcome Observe Observe Inaccurate or Irreproducible Results Assess Assess Matrix Effects (Post-column infusion or Post-extraction spiking) Observe->Assess Optimize_Prep Optimize Sample Prep (LLE, SPE, Phospholipid Removal) Assess->Optimize_Prep Matrix Effects Confirmed Optimize_Chroma Optimize Chromatography Assess->Optimize_Chroma Matrix Effects Confirmed Verify_IS Verify IS Use (Early Addition, Co-elution) Assess->Verify_IS Matrix Effects Confirmed Outcome Accurate & Reproducible Quantification Optimize_Prep->Outcome Optimize_Chroma->Outcome Verify_IS->Outcome

Caption: A troubleshooting workflow for addressing matrix effects.

cluster_mitigation Mitigation Strategies Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Sample_Prep Improved Sample Preparation Sample_Prep->Matrix_Effect Reduces Chroma_Sep Chromatographic Separation Chroma_Sep->Matrix_Effect Avoids SIL_IS Use of SIL Internal Standard (this compound) SIL_IS->Matrix_Effect Compensates for

Caption: Key strategies for mitigating matrix effects in bioanalysis.

References

Technical Support Center: Optimizing LC-MS/MS Sensitivity for Venlafaxine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sensitivity of their liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of venlafaxine (B1195380).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of venlafaxine and its metabolites by LC-MS/MS.

Issue 1: Poor Peak Shape or Tailing

Possible Cause Recommendation
Inappropriate Mobile Phase pH Venlafaxine is a basic compound. Ensure the mobile phase pH is optimized. An acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by ensuring the analyte is in a consistent protonated state.[1][2]
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions with Stationary Phase Consider a different column chemistry, such as a phenyl column, which can offer different selectivity for aromatic compounds like venlafaxine.[2]
Column Degradation Replace the analytical column.

Issue 2: Low Signal Intensity or Sensitivity

Possible Cause Recommendation
Suboptimal Ionization Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and temperature.[3] Venlafaxine ionizes well in positive ion mode.[4][5]
Inefficient Sample Extraction Evaluate and optimize the sample preparation method. While protein precipitation is simple, it may not be sufficient for removing all interferences.[6] Consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.[5][7][8]
Matrix Effects (Ion Suppression) Matrix effects can significantly reduce analyte signal.[7] Improve sample cleanup to remove interfering components like phospholipids.[7] A stable isotope-labeled internal standard (e.g., venlafaxine-d6) is highly recommended to compensate for matrix effects.[7][9]
Incorrect MRM Transitions Confirm the precursor and product ion masses for venlafaxine and its metabolites. Commonly used transitions for venlafaxine are m/z 278.3 → 121.1 and for O-desmethylvenlafaxine m/z 264.3 → 107.1.[1][9][10]

Issue 3: High Background Noise

Possible Cause Recommendation
Contaminated Mobile Phase or LC System Use high-purity solvents and additives. Flush the LC system thoroughly.
Matrix Interferences Enhance the sample preparation procedure to remove more of the biological matrix.[7]
Improperly Set MS Parameters Optimize MS parameters to reduce electronic noise.

Issue 4: Inconsistent or Irreproducible Results

Possible Cause Recommendation
Variable Matrix Effects The use of a stable isotope-labeled internal standard is the most effective way to correct for sample-to-sample variations in matrix effects.[7]
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol. Automating the process can improve reproducibility.
LC System Instability Check for leaks, ensure the pump is delivering a stable flow rate, and that the column temperature is consistent.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common sample preparation techniques for venlafaxine quantification in plasma?

A1: The most frequently employed techniques are:

  • Protein Precipitation (PPT): A simple and fast method, often using acetonitrile, but may result in significant matrix effects.[6]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. A common solvent mixture is hexane (B92381) and ethyl acetate (B1210297).[7][11] The pH of the aqueous sample should be adjusted to ensure venlafaxine is in its non-ionized form for efficient extraction into the organic phase.[7]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can significantly reduce matrix effects.[4][5][7][8]

Q2: What are the typical LC-MS/MS parameters for venlafaxine analysis?

A2: Below is a table summarizing typical parameters found in literature.

Parameter Typical Value/Condition
LC Column Reversed-phase C18 or Phenyl (e.g., 50 x 2.1 mm, 1.7 µm)[2][10]
Mobile Phase A Water with 0.1% formic acid or 2-10 mM ammonium (B1175870) acetate[1][12]
Mobile Phase B Acetonitrile or Methanol[13]
Flow Rate 0.3 - 0.8 mL/min[2][9]
Ionization Mode Positive Electrospray Ionization (ESI+)[4][9]
MRM Transition (Venlafaxine) m/z 278.3 → 121.1[1][9][10]
MRM Transition (O-desmethylvenlafaxine) m/z 264.3 → 107.1[1][9][10]

Q3: How can I minimize matrix effects in my venlafaxine assay?

A3: Minimizing matrix effects is crucial for accurate and precise quantification. Key strategies include:

  • Improving Sample Preparation: Transition from protein precipitation to LLE or SPE to obtain a cleaner sample extract.[7]

  • Chromatographic Separation: Optimize the LC method to separate venlafaxine from co-eluting matrix components.

  • Using a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like venlafaxine-d6 (B1429546) is the gold standard for compensating for matrix effects as it has nearly identical chemical and physical properties to the analyte.[7][9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Venlafaxine from Plasma

  • To 200 µL of plasma, add 50 µL of internal standard solution (e.g., venlafaxine-d6).

  • Add 50 µL of a basifying agent (e.g., 1M NaOH) and vortex.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture).[2][12]

  • Vortex for 5-10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of Venlafaxine from Plasma

  • Condition: Pass 1 mL of methanol (B129727) through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Load the pre-treated plasma sample (e.g., 200 µL of plasma diluted with 200 µL of 4% phosphoric acid).

  • Wash: Wash the cartridge with 1 mL of an appropriate wash solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute: Elute venlafaxine and its metabolites with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Visualizations

cluster_prep Sample Preparation cluster_extraction Extraction Method cluster_analysis LC-MS/MS Analysis Start Plasma Sample Add_IS Add Internal Standard (e.g., Venlafaxine-d6) Start->Add_IS PPT Protein Precipitation Add_IS->PPT Simple, but high matrix effects LLE Liquid-Liquid Extraction Add_IS->LLE Cleaner than PPT SPE Solid-Phase Extraction Add_IS->SPE Cleanest extract Evaporate Evaporate to Dryness PPT->Evaporate LLE->Evaporate SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: General experimental workflow for venlafaxine quantification.

cluster_troubleshooting Troubleshooting Low Sensitivity cluster_ms_actions MS Optimization cluster_prep_actions Sample Prep Optimization cluster_lc_actions LC Optimization Start Low Signal Intensity Observed Check_MS 1. Check MS Parameters Start->Check_MS Check_Sample_Prep 2. Evaluate Sample Preparation Start->Check_Sample_Prep Check_LC 3. Assess Chromatography Start->Check_LC Optimize_Source Optimize ESI source (Voltage, Gas, Temp) Check_MS->Optimize_Source Confirm_MRM Confirm MRM Transitions Check_MS->Confirm_MRM Improve_Cleanup Switch to LLE or SPE Check_Sample_Prep->Improve_Cleanup Use_SIL_IS Incorporate Stable Isotope-Labeled IS Check_Sample_Prep->Use_SIL_IS Check_Recovery Evaluate Extraction Recovery Check_Sample_Prep->Check_Recovery Optimize_Mobile_Phase Adjust Mobile Phase pH and Composition Check_LC->Optimize_Mobile_Phase Check_Column Check Column Performance Check_LC->Check_Column

Caption: Logical workflow for troubleshooting low sensitivity issues.

References

Troubleshooting poor peak shape for Venlafaxine N-oxide-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Venlafaxine (B1195380) N-oxide-d6, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of poor peak shape (tailing, fronting, or broad peaks) for Venlafaxine N-oxide-d6?

Poor peak shape in the analysis of this compound can stem from several factors, often related to its chemical properties and interaction with the chromatographic system. As a basic compound, it is prone to interactions that lead to peak tailing.[1][2]

Common causes include:

  • Secondary Interactions: The basic nature of this compound can lead to unwanted interactions with acidic residual silanol (B1196071) groups on the silica-based stationary phase of the column, a primary cause of peak tailing.[2]

  • Inappropriate Mobile Phase pH: An unsuitable mobile phase pH can lead to inconsistent ionization of the analyte, contributing to poor peak shape.[1]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting or tailing.[2]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[2]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the column bed can lead to distorted peaks.[2]

  • System Issues: Problems like excessive extra-column volume (long tubing) or a partially blocked column frit can cause band broadening for all peaks.[2][3]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like this compound.[2]

Q2: My peak for this compound is tailing. What steps can I take to improve its shape?

To address peak tailing, focus on minimizing secondary interactions and optimizing chromatographic conditions.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2.5-4.5) by using an acidic modifier like formic acid or phosphoric acid.[1] At a low pH, this compound will be consistently protonated, and the silanol groups on the column will be less likely to be ionized, thus reducing undesirable interactions.[1]

  • Use a High-Purity, End-Capped Column: Modern columns with high-purity silica (B1680970) and thorough end-capping have fewer active silanol sites available for secondary interactions.[4]

  • Consider a Different Stationary Phase: Columns with an embedded polar group or polar-endcapping can provide better peak shape for basic compounds.[4]

  • Reduce Injection Volume/Concentration: To rule out column overload, try diluting your sample and injecting a smaller volume.[2]

  • Increase Column Temperature: Raising the column temperature (e.g., to 30-40 °C) can improve mass transfer and lead to sharper peaks. However, be mindful of the analyte's stability at higher temperatures.[1]

Issue 2: Peak Fronting

While less common than tailing for basic compounds, peak fronting can still occur.

Q3: My this compound peak is fronting. What could be the cause?

Peak fronting is often associated with sample overload or solvent effects.[2]

Troubleshooting Steps:

  • Check for Mass Overload: This is a primary cause of peak fronting.[2] Dilute your sample and re-inject to see if the peak shape improves.[5]

  • Ensure Sample Solvent Compatibility: Dissolve your sample in the initial mobile phase whenever possible. If the sample is dissolved in a much stronger solvent, it can cause the analyte to travel too quickly at the beginning of the column, leading to a distorted peak.[2]

  • Inspect the Column: A channel or void in the column packing can also lead to peak fronting. If this is suspected, replacing the column is the best solution.[5]

Issue 3: Broad Peaks

Q4: All the peaks in my chromatogram, including this compound, are broad. What should I investigate?

When all peaks are broad, the issue is likely systemic rather than related to a specific chemical interaction.[2]

Troubleshooting Steps:

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has an appropriate internal diameter.[2]

  • Check for a Blocked Frit: A partially blocked inlet frit on the column can distort the sample band, causing broad peaks for all analytes.[3] Back-flushing the column (if recommended by the manufacturer) or replacing the frit may resolve this.[2]

  • Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the system.

  • Optimize Column Temperature: Operating at too low a temperature can decrease diffusion rates and lead to broader peaks. Ensure the column is properly thermostatted.[2]

Data Presentation

Table 1: Typical LC-MS/MS Method Parameters for Venlafaxine and its Metabolites

ParameterTypical Value/Condition
Column C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)[1]
Mobile Phase A 0.1% Formic acid in water[1][6]
Mobile Phase B 0.1% Formic acid in acetonitrile[1][6]
Flow Rate 0.3 - 0.5 mL/min[1]
Gradient Start at 5-10% B, ramp to 90-95% B
Column Temperature 30-40 °C[1]
Injection Volume 5-20 µL
Ionization Mode Electrospray Ionization (ESI), Positive[7]

Experimental Protocols

General Protocol for LC-MS/MS Analysis of this compound in Plasma

This protocol provides a general guideline and may require optimization.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma in a microcentrifuge tube, add an appropriate amount of internal standard.

  • Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

2. Liquid Chromatography Method

  • Column: Use a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in water[1]

    • B: 0.1% Formic acid in acetonitrile[1]

  • Flow Rate: Set the flow rate to 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: Ramp to 90% B

    • 5-6 min: Hold at 90% B

    • 6-6.1 min: Return to 10% B

    • 6.1-8 min: Re-equilibrate at 10% B

  • Column Temperature: Maintain at 40 °C.[1]

  • Injection Volume: Inject 10 µL of the prepared sample.

3. Mass Spectrometry Detection

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.[7]

  • Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode.[7]

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound. These will need to be determined empirically if not already known.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Peak Shape for this compound start Poor Peak Shape Observed tailing Is the peak tailing? start->tailing adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-4.5 with Formic Acid) tailing->adjust_ph Yes fronting Is the peak fronting? tailing->fronting No check_column Use High-Purity, End-Capped Column adjust_ph->check_column reduce_conc_tailing Reduce Injection Concentration/Volume check_column->reduce_conc_tailing end Peak Shape Improved reduce_conc_tailing->end reduce_conc_fronting Reduce Injection Concentration/Volume fronting->reduce_conc_fronting Yes broad Are all peaks broad? fronting->broad No check_solvent Ensure Sample Solvent is Compatible with Mobile Phase reduce_conc_fronting->check_solvent replace_column_fronting Inspect/Replace Column (Check for Voids) check_solvent->replace_column_fronting replace_column_fronting->end check_system Check for System Issues: - Extra-Column Volume - Blocked Frit broad->check_system Yes broad->end No check_system->end

Caption: A workflow for troubleshooting poor peak shape.

Mobile_Phase_pH_Effect Effect of Mobile Phase pH on Peak Shape for Basic Analytes cluster_low_ph Low pH (e.g., 2.5-4.5) cluster_high_ph Higher pH (e.g., > 5) low_ph_analyte Analyte (R₃NH⁺) Protonated low_ph_silanol Silanol (Si-OH) Neutral low_ph_analyte->low_ph_silanol Minimal Interaction good_peak Result: Symmetrical Peak high_ph_analyte Analyte (R₃NH⁺) Protonated high_ph_silanol Silanol (Si-O⁻) Ionized high_ph_analyte->high_ph_silanol Strong Ionic Interaction bad_peak Result: Tailing Peak

Caption: Impact of mobile phase pH on analyte-silanol interactions.

References

Technical Support Center: Analysis of Venlafaxine N-oxide-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of in-source fragmentation of Venlafaxine N-oxide-d6 during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

A1: In-source fragmentation is the unintended breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer. For this compound, this is particularly problematic as the N-oxide functional group is thermally labile. The primary fragmentation pathway is "deoxygenation," the loss of an oxygen atom, which converts the N-oxide back to the parent venlafaxine-d6 (B1429546). This can lead to an underestimation of the N-oxide metabolite and an overestimation of the parent compound, compromising the accuracy of quantitative studies.

Q2: What are the main factors that contribute to the in-source fragmentation of this compound?

A2: The two primary factors are:

  • High Ion Source Temperature: Elevated temperatures in the electrospray ionization (ESI) source provide the thermal energy that promotes the deoxygenation of the N-oxide.

  • High Cone Voltage/Declustering Potential: Higher voltages in this region of the ion source increase the energy of collisions between ions and gas molecules, which can also induce fragmentation.

Q3: How can I quickly check if in-source fragmentation of this compound is occurring in my experiment?

A3: Infuse a pure standard of this compound directly into the mass spectrometer. Monitor for the presence and intensity of the signal corresponding to the mass-to-charge ratio (m/z) of venlafaxine-d6. If a significant signal for venlafaxine-d6 is observed, in-source fragmentation is likely occurring.

Q4: Can the choice of ionization technique affect the stability of this compound?

A4: Yes. While electrospray ionization (ESI) is a relatively "soft" ionization technique, atmospheric pressure chemical ionization (APCI) typically uses higher temperatures and can be more prone to causing thermal degradation of labile compounds like N-oxides. For the analysis of this compound, ESI is generally the preferred method to minimize in-source fragmentation.

Troubleshooting Guides

Issue 1: High Abundance of Venlafaxine-d6 Peak When Analyzing this compound Standard

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Expected Outcome
Ion Source Temperature is too high Systematically decrease the ion source temperature in increments of 25 °C and monitor the signal intensity of both this compound and the fragment (venlafaxine-d6).A decrease in the venlafaxine-d6 signal and a corresponding increase in the this compound signal.
Cone Voltage / Declustering Potential is too high Reduce the cone voltage (or equivalent parameter on your instrument) in 5-10 V increments.A significant reduction in the in-source fragment ion intensity.
Mobile Phase Composition Ensure the mobile phase is adequately buffered (e.g., with ammonium (B1175870) formate) to promote stable ionization.Improved signal stability and potentially reduced fragmentation.

Illustrative Data on the Effect of Ion Source Temperature:

Ion Source Temperature (°C)Relative Abundance of this compound (%)Relative Abundance of In-Source Fragment (Venlafaxine-d6) (%)
4506535
4008020
350928
300982

Note: The data in this table is for illustrative purposes to demonstrate the trend. Actual values will vary depending on the specific instrument and experimental conditions.

Issue 2: Poor Sensitivity for this compound

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Expected Outcome
In-source fragmentation Follow the steps in the troubleshooting guide for "High Abundance of Venlafaxine-d6 Peak" to minimize fragmentation.Increased signal intensity for the precursor ion of this compound.
Suboptimal Ionization Optimize ESI parameters, including spray voltage, gas flows (nebulizer and drying gas), and probe position.Enhanced signal intensity and stability.
Sample Degradation Prepare fresh samples and standards. Ensure proper storage conditions (e.g., -20°C or lower) and avoid prolonged exposure to room temperature.Improved and more consistent signal response.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound with Minimized In-Source Fragmentation

This protocol provides a starting point for the analysis. Optimization of MS parameters is crucial for each specific instrument.

1. Sample Preparation:

  • Perform a protein precipitation of the plasma sample by adding three parts of cold acetonitrile (B52724) to one part of plasma.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitute the residue in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to elute the analyte.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: Start at a lower temperature (e.g., 300-350°C) and optimize.

  • Spray Voltage: ~3.0-4.0 kV

  • Nebulizer Gas: Optimize for a stable spray.

  • Drying Gas: Optimize for efficient desolvation.

  • Cone Voltage/Declustering Potential: Start with a low value (e.g., 20-30 V) and optimize by infusing a standard solution.

  • Collision Energy: Optimize for the desired fragmentation in the collision cell for MRM transitions.

  • MRM Transitions:

    • This compound: Precursor ion (e.g., [M+H]+) -> Product ion

    • Venlafaxine-d6 (for monitoring fragmentation): Precursor ion (e.g., [M+H]+) -> Product ion

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Plasma Sample sp2 Protein Precipitation (Cold Acetonitrile) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Evaporation sp3->sp4 sp5 Reconstitution sp4->sp5 lc LC Separation (C18 Column) sp5->lc ms MS Detection (ESI+) Optimized Source Conditions lc->ms data Data Acquisition ms->data da1 Quantification of This compound data->da1 da2 Monitoring of In-Source Fragment data->da2

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start High In-Source Fragmentation Observed? cause1 Check Ion Source Temperature start->cause1 Yes action1 Decrease Temperature cause1->action1 result1 Fragmentation Reduced? action1->result1 cause2 Check Cone Voltage/ Declustering Potential result1->cause2 No end_yes Problem Solved result1->end_yes Yes action2 Decrease Voltage cause2->action2 result2 Fragmentation Reduced? action2->result2 result2->end_yes Yes end_no Further Investigation Needed result2->end_no No

Caption: Troubleshooting decision pathway for in-source fragmentation.

Addressing isotopic interference in venlafaxine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address isotopic interference during the analysis of venlafaxine (B1195380) and its metabolites by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of venlafaxine LC-MS/MS analysis?

A1: Isotopic interference in mass spectrometry occurs when the isotopic distribution of one molecule overlaps with the mass-to-charge (m/z) ratio of another.[1] In venlafaxine analysis, this can manifest in two primary ways:

  • Cross-contribution from analyte to internal standard: High concentrations of unlabeled venlafaxine can contribute to the signal of its deuterated internal standard (e.g., venlafaxine-d6). This is due to the natural abundance of heavy isotopes (like ¹³C) in the venlafaxine molecule, causing a small portion of it to have a mass that is picked up in the mass channel of the deuterated standard.

  • Isobaric Interference: This occurs when different compounds have the same nominal mass. A notable example relevant to venlafaxine is the interference between its major metabolite, O-desmethylvenlafaxine (ODV), and the drug tramadol (B15222), as they are isomeric and can have the same precursor mass.[2][3]

Q2: Why is a stable isotope-labeled (SIL) internal standard, like venlafaxine-d6 (B1429546), recommended for venlafaxine analysis?

A2: A SIL internal standard, such as venlafaxine-d6, is considered the gold standard for quantitative bioanalysis.[4] Because it is chemically and structurally almost identical to venlafaxine, it behaves similarly during sample extraction, chromatographic separation, and ionization. This allows it to effectively compensate for matrix effects and variations in instrument response, leading to higher accuracy and precision in quantification.[4]

Q3: What are the initial signs that I might be experiencing isotopic interference in my venlafaxine assay?

A3: Key indicators of potential isotopic interference include:

  • Non-linear calibration curves, particularly at the upper and lower limits of quantification.

  • Inaccurate and imprecise results for quality control (QC) samples.

  • A detectable signal in the internal standard channel when analyzing a high-concentration sample of only the unlabeled venlafaxine.

  • False positive results for a compound, such as detecting tramadol in a sample from a patient only taking venlafaxine.[2][3]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Isotopic Cross-Contribution from Venlafaxine to its Deuterated Internal Standard

This guide provides a systematic approach to determine if you are experiencing isotopic interference from the analyte to the internal standard and how to address it.

Step 1: Confirm the Presence and Extent of Interference

  • Objective: To quantify the percentage of signal contribution from unlabeled venlafaxine to the venlafaxine-d6 channel.

  • Procedure:

    • Prepare a high-concentration sample of unlabeled venlafaxine (e.g., at the Upper Limit of Quantification - ULOQ) in a blank matrix without the venlafaxine-d6 internal standard.

    • Prepare a sample with only the working concentration of the venlafaxine-d6 internal standard in the blank matrix.

    • Analyze both samples using your established LC-MS/MS method.

    • In the high-concentration venlafaxine sample, monitor the MRM transition for venlafaxine-d6 at the retention time of venlafaxine.

    • If a peak is detected, this confirms isotopic interference.

  • Data Analysis:

    • Calculate the percentage of cross-contribution by comparing the peak area of the interference signal in the venlafaxine-only sample to the peak area of venlafaxine-d6 in the internal standard-only sample. A contribution of more than a few percent may require corrective action.

Step 2: Method Optimization to Mitigate Interference

If significant interference is confirmed, consider the following strategies:

  • Strategy 1: Adjust the Internal Standard Concentration:

    • Rationale: Increasing the concentration of the venlafaxine-d6 internal standard can lower the relative contribution of the interference from the analyte.

    • Action: Prepare and analyze QC samples with a higher concentration of venlafaxine-d6 and evaluate the impact on accuracy and precision.

  • Strategy 2: Optimize Chromatographic Separation:

    • Rationale: While SIL internal standards are expected to co-elute with the analyte, slight chromatographic separation between venlafaxine and venlafaxine-d6 can sometimes occur and may affect the degree of isotopic overlap.

    • Action: Adjust the mobile phase gradient or column chemistry to ensure complete co-elution.

  • Strategy 3: Select Alternative MRM Transitions:

    • Rationale: It may be possible to select a different product ion for venlafaxine-d6 that is not subject to interference from unlabeled venlafaxine.

    • Action: Investigate alternative fragmentation pathways for venlafaxine-d6 and validate their specificity and sensitivity.

Step 3: Apply Mathematical Correction

If method optimization does not fully resolve the issue, a mathematical correction can be applied.

  • Procedure:

    • From the experiment in Step 1, determine the average percentage contribution of the venlafaxine signal to the venlafaxine-d6 signal.

    • Use this correction factor to subtract the contribution from the measured response of the internal standard in your unknown samples.

    • This correction must be thoroughly validated to ensure it provides accurate results across the entire calibration range.

Guide 2: Addressing Isobaric Interference between O-desmethylvenlafaxine (ODV) and Tramadol

This guide addresses the specific issue of interference between venlafaxine's active metabolite, ODV, and the analgesic drug tramadol.

Issue: False Positive Tramadol Identification

  • Cause: ODV and tramadol are isobaric, meaning they have the same nominal mass-to-charge ratio. This can lead to false-positive results for tramadol in patients being treated with venlafaxine.[2][3]

  • Solution:

    • Chromatographic Separation: The most effective way to resolve this interference is through robust chromatographic separation.

      • Action: Optimize the LC method (e.g., by adjusting the gradient, mobile phase composition, or using a different column) to achieve baseline separation of ODV and tramadol. Their different chemical structures should allow for this with proper method development.[3]

    • Monitor Multiple MRM Transitions:

      • Action: Utilize at least two different MRM transitions for each compound. While one transition may overlap, it is less likely that a second, distinct transition will also show interference.

    • Confirmation with a Specific Method: If tramadol use is suspected and interference from ODV is a concern, re-analyze the sample using a validated, specific method for tramadol that has demonstrated separation from ODV.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Venlafaxine and O-desmethylvenlafaxine in Human Plasma

This protocol provides a general framework for the analysis of venlafaxine and its primary metabolite. Optimization for specific instruments is necessary.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., venlafaxine-d6).

    • Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

ParameterSetting
LC System Standard HPLC or UHPLC system
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized for separation of analytes from matrix components
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Venlafaxine278.3121.1
O-desmethylvenlafaxine264.3107.1
Venlafaxine-d6284.4121.0

Note: The specific product ions may vary depending on the instrument and optimization.[5][6]

Data Presentation

Table 1: Example MRM Transitions for Venlafaxine and Related Compounds

AnalytePrecursor Ion (m/z)Primary Product Ion (m/z)Secondary Product Ion (m/z)
Venlafaxine278.358.1121.1
O-desmethylvenlafaxine264.358.1107.1
Venlafaxine-d6 (IS)284.464.1121.0
Tramadol264.258.1-

This table summarizes common MRM transitions used in the analysis of venlafaxine and its metabolite, along with the interfering compound tramadol. Note the overlap in precursor and primary product ions between ODV and tramadol.[6][7]

Visualizations

Isotopic_Interference_Workflow cluster_diagnosis Diagnosis cluster_mitigation Mitigation start Inaccurate QC Results or Non-Linear Calibration Curve check_interference Perform Isotopic Cross-Contribution Experiment start->check_interference interference_confirmed Interference Confirmed? check_interference->interference_confirmed optimize_method Optimize LC-MS/MS Method (e.g., IS concentration, chromatography) interference_confirmed->optimize_method Yes no_interference No Significant Interference Continue with Validated Method interference_confirmed->no_interference No mathematical_correction Apply Mathematical Correction optimize_method->mathematical_correction If necessary revalidate Re-validate Method optimize_method->revalidate mathematical_correction->revalidate

Caption: Troubleshooting workflow for isotopic interference.

Isobaric_Interference_Venlafaxine cluster_output Potential for Interference venlafaxine Venlafaxine (m/z 278.3) odv O-desmethylvenlafaxine (ODV) (m/z 264.3) venlafaxine->odv Metabolism (CYP2D6) mass_spec Mass Spectrometer (Precursor Ion Selection) odv->mass_spec tramadol Tramadol (m/z 264.2) tramadol->mass_spec interference Isobaric Interference: Identical Precursor Mass mass_spec->interference

Caption: Isobaric interference between ODV and tramadol.

References

Improving recovery of venlafaxine and metabolites from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of venlafaxine (B1195380) and its metabolites from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary extraction techniques for venlafaxine and its metabolites from biological samples?

A1: The most common methods for extracting venlafaxine and its metabolites are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2] Modified techniques such as Cloud Point Extraction (CPE), Stir Bar Sorptive Extraction (SBSE), and Liquid-Phase Microextraction (LPME) are also used, though they may yield lower recoveries compared to classic methods.[1][3]

Q2: Which extraction method generally provides the best recovery for venlafaxine and O-desmethylvenlafaxine?

A2: According to literature, Liquid-Liquid Extraction (LLE) often yields the best recovery for venlafaxine and its main metabolite, O-desmethylvenlafaxine (ODV).[1][2][3] However, Solid-Phase Extraction (SPE) is considered more efficient and selective than LLE.[3]

Q3: What are the main metabolites of venlafaxine that I should consider in my analysis?

A3: The primary and pharmacologically active metabolite of venlafaxine is O-desmethylvenlafaxine (ODV).[4] Other minor metabolites include N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (DDV).[5][6]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of venlafaxine?

A4: To minimize matrix effects, which can cause ion suppression or enhancement, effective sample preparation is crucial.[7] Switching from simple protein precipitation to a more rigorous technique like LLE or SPE can provide a cleaner sample extract.[7] Additionally, incorporating a phospholipid removal step and using an internal standard can help compensate for remaining matrix effects.[7]

Q5: What is the importance of pH adjustment during the extraction of venlafaxine?

A5: Adjusting the pH is critical, especially for LLE. Venlafaxine is a basic compound, and its extraction efficiency is highly dependent on the pH of the aqueous phase. The pH should be adjusted to keep the analytes in their non-ionized form, which facilitates their transfer into the organic solvent.[7] For some microextraction techniques, increasing the sample solution pH to around 11 has been shown to improve the extraction efficiency of venlafaxine.[8]

Troubleshooting Guides

Issue 1: Low Recovery of Venlafaxine and/or Metabolites in Solid-Phase Extraction (SPE)
Possible Cause Troubleshooting Recommendation
Improper Sorbent Selection The choice of SPE sorbent is critical. For venlafaxine and its metabolites, C8 or C18 columns are commonly used.[1] However, other phases like hydrophilic-lipophilic balanced (HLB) polymers may also be suitable. If recovery is low, consider testing a different sorbent chemistry.
Suboptimal pH The pH of the sample and the wash/elution solvents significantly impacts recovery. Ensure the sample is loaded under conditions that promote retention (e.g., higher pH for reversed-phase SPE of basic compounds). The elution solvent should be at a pH that facilitates the elution of the analytes (e.g., acidic conditions).
Inefficient Elution The elution solvent may not be strong enough to desorb the analytes from the sorbent. Try increasing the organic solvent concentration or adding a modifier (e.g., a small percentage of acid or base) to the elution solvent.[9]
Sample Overload Exceeding the capacity of the SPE cartridge can lead to breakthrough and low recovery.[10][11] If you suspect this, try reducing the sample volume or using a cartridge with a larger sorbent mass.[10]
Flow Rate Too High A fast flow rate during sample loading or elution may not allow for adequate interaction between the analytes and the sorbent, or for complete elution.[9] Optimize the flow rate to ensure proper equilibration.
Issue 2: Poor Recovery and Emulsion Formation in Liquid-Liquid Extraction (LLE)
Possible Cause Troubleshooting Recommendation
Incorrect Solvent Choice The selection of the organic extraction solvent is crucial. Mixtures of hexane (B92381) and isoamyl alcohol or hexane and ethyl acetate (B1210297) have been used effectively for venlafaxine.[3] Diethyl ether has also been reported to yield good results.[3] Experiment with different solvents and solvent mixtures to find the optimal one for your specific matrix.
Suboptimal pH As with SPE, the pH of the aqueous phase is critical for LLE. Adjust the pH to ensure venlafaxine and its metabolites are in their non-ionized state to maximize partitioning into the organic phase.[7]
Emulsion Formation Emulsions at the solvent interface can trap analytes and lead to poor recovery. To break emulsions, you can try adding a small amount of a different organic solvent, adding salt to the aqueous phase, centrifugation, or gentle agitation instead of vigorous shaking.
Insufficient Phase Separation Incomplete separation of the aqueous and organic layers will result in analyte loss. Ensure adequate time for the phases to separate and consider centrifugation to achieve a clean interface.

Data on Recovery of Venlafaxine and Metabolites

Table 1: Recovery of Venlafaxine and O-desmethylvenlafaxine using Solid-Phase Extraction (SPE)
AnalyteBiological MatrixSPE Column TypeRecovery (%)Reference
VenlafaxineHuman PlasmaC1>92[3]
O-desmethylvenlafaxineHuman PlasmaC1>93[3]
VenlafaxineHuman PlasmaCarboxymethyl Cellulose74[3]
O-desmethylvenlafaxineHuman PlasmaCarboxymethyl Cellulose67[3]
Table 2: Recovery of Venlafaxine and O-desmethylvenlafaxine using Liquid-Liquid Extraction (LLE)
AnalyteBiological MatrixExtraction SolventRecovery (%)Reference
VenlafaxineHuman PlasmaDiethyl ether>88[3]
O-desmethylvenlafaxineHuman PlasmaDiethyl ether>88[3]
VenlafaxineHuman PlasmaHexane/Isoamyl alcohol~100[3]
O-desmethylvenlafaxineHuman PlasmaHexane/Isoamyl alcohol~70[3]
VenlafaxineHuman PlasmaHexane/Ethyl acetate (80/20 v/v)>70[3]
O-desmethylvenlafaxineHuman PlasmaHexane/Ethyl acetate (80/20 v/v)>70[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Venlafaxine and ODV from Human Plasma

This is a general protocol and may require optimization for your specific application.

  • Cartridge Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[1]

  • Sample Pre-treatment: To 1 mL of plasma, add an internal standard and vortex.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analytes with 1 mL of a suitable elution solvent (e.g., methanol or a mixture of methanol and a buffer). The use of a 1% solution of ammonia (B1221849) in methanol can increase selectivity.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Venlafaxine and ODV from Human Plasma

This is a general protocol and may require optimization.

  • Sample Preparation: To 1 mL of plasma, add an internal standard and a basifying agent (e.g., sodium hydroxide) to adjust the pH.

  • Extraction: Add 5 mL of an appropriate organic solvent mixture (e.g., hexane:isoamyl alcohol, 92.5:7.5 v/v).[1]

  • Mixing: Vortex the mixture for 1-2 minutes.

  • Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.

Visualizations

Venlafaxine_Metabolic_Pathway Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) Venlafaxine->ODV CYP2D6 (major) CYP2C19, CYP2C9 (minor) NDV N-desmethylvenlafaxine (NDV) Venlafaxine->NDV CYP3A4, CYP2C19, CYP2C9 DDV N,O-didesmethylvenlafaxine (DDV) ODV->DDV CYP3A4, CYP2C19, CYP2C9 NDV->DDV CYP2D6

Caption: Metabolic pathway of venlafaxine.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_PostExtraction Post-Extraction cluster_Analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Pretreat Pre-treatment (e.g., pH adjustment) Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE LLE Liquid-Liquid Extraction (LLE) Pretreat->LLE PPT Protein Precipitation (PPT) Pretreat->PPT Evap Evaporation SPE->Evap LLE->Evap PPT->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: General experimental workflow for analysis.

Troubleshooting_Low_Recovery Start Low Analyte Recovery CheckMethod Review Extraction Method (SPE, LLE, etc.) Start->CheckMethod SPE_Issues SPE Issues? CheckMethod->SPE_Issues LLE_Issues LLE Issues? SPE_Issues->LLE_Issues No OptimizeSPE Optimize SPE: - Sorbent type - pH - Elution solvent - Flow rate SPE_Issues->OptimizeSPE Yes OptimizeLLE Optimize LLE: - Solvent choice - pH - Mixing technique LLE_Issues->OptimizeLLE Yes CheckMatrix Investigate Matrix Effects LLE_Issues->CheckMatrix No End Recovery Improved OptimizeSPE->End OptimizeLLE->End ImproveCleanup Improve Sample Cleanup: - Phospholipid removal - Use cleaner extraction CheckMatrix->ImproveCleanup ImproveCleanup->End

Caption: Troubleshooting low recovery rates.

References

Technical Support Center: Minimizing Ion Suppression with Venlafaxine N-oxide-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing ion suppression in the LC-MS/MS analysis of Venlafaxine (B1195380), utilizing Venlafaxine N-oxide-d6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the quantification of Venlafaxine?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, Venlafaxine, in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[2] The presence of interfering species in the sample matrix can compete for ionization or inhibit the efficient formation of ions.[2]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for Venlafaxine analysis?

A2: A stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS analysis.[3] Because this compound has nearly identical physicochemical properties to the analyte, it is expected to co-elute chromatographically and experience similar degrees of ion suppression or enhancement. This allows for accurate correction of signal variability, leading to more reliable and reproducible results. The use of a SIL-IS can compensate for variations during sample preparation, injection, and ionization.[4]

Q3: What are the primary causes of ion suppression in bioanalytical methods for Venlafaxine?

A3: Common causes of ion suppression in the analysis of Venlafaxine from biological matrices include:

  • Co-eluting endogenous matrix components: Phospholipids, salts, and other small molecules from biological samples are frequent culprits.

  • Poor sample preparation: Inadequate removal of matrix components during extraction can lead to significant ion suppression.

  • Suboptimal chromatographic conditions: Insufficient separation of Venlafaxine from matrix interferences.

  • High analyte concentration: At very high concentrations, the response of the electrospray ionization (ESI) source can become non-linear.

Q4: How can I determine if ion suppression is occurring in my assay?

A4: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of Venlafaxine is introduced into the LC eluent after the analytical column, and a blank matrix extract is injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression. Another approach is the post-extraction spike method, where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent. A lower response in the matrix extract confirms the presence of ion suppression.

Troubleshooting Guides

Issue 1: Low signal intensity for both Venlafaxine and this compound

  • Possible Cause: Significant ion suppression due to co-eluting matrix components. This is often due to inadequate sample cleanup.

  • Solution:

    • Optimize Sample Preparation: Switch from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.

    • Incorporate Phospholipid Removal: Phospholipids are a major cause of ion suppression. Consider using specific phospholipid removal cartridges or plates.

    • Adjust Chromatography: Modify the chromatographic gradient to better separate Venlafaxine from the suppression zone.

Issue 2: Inconsistent analyte-to-internal-standard area ratios across a sample batch

  • Possible Cause: Variable matrix effects between samples that are not being fully compensated for by the internal standard. This can happen if the analyte and internal standard do not perfectly co-elute.

  • Solution:

    • Verify Co-elution: Ensure that the chromatographic peaks for Venlafaxine and this compound have the same retention time. Due to the deuterium (B1214612) isotope effect, a slight separation can sometimes occur.[3] Adjusting the mobile phase composition or temperature may be necessary to achieve co-elution.

    • Improve Sample Cleanup: More consistent and thorough sample preparation can reduce the variability of the matrix effect across different samples.

Issue 3: Poor recovery of Venlafaxine and/or this compound

  • Possible Cause: The chosen extraction method is not optimal for the physicochemical properties of Venlafaxine.

  • Solution:

    • Optimize LLE pH: Venlafaxine is a basic compound. Ensure the pH of the aqueous phase during LLE is adjusted to maintain it in its non-ionized form to facilitate extraction into the organic solvent.

    • Select Appropriate SPE Sorbent: For SPE, consider using a mixed-mode cation exchange sorbent that can retain the basic Venlafaxine and allow for more effective washing of interferences.

Experimental Protocols

Protocol 1: Quantitative Analysis of Venlafaxine in Human Plasma using LC-MS/MS with this compound Internal Standard

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 200 µL of human plasma, add 50 µL of the this compound internal standard working solution (concentration should be optimized based on the expected analyte concentration range).

  • Vortex the sample for 10 seconds.

  • Add 400 µL of 4% phosphoric acid in water and vortex for another 10 seconds.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Dry the cartridge under nitrogen for 5 minutes.

  • Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

3. Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Venlafaxine278.2121.1Optimize for your instrument
This compound (Predicted)300.264.1Optimize for your instrument

Disclaimer: The MRM transition for this compound is predicted based on the known fragmentation of Venlafaxine and its deuterated analogs. The precursor ion is based on the protonated molecule [M+H]+ of this compound (C17H21D6NO3, MW: 299.44). The product ion is predicted based on the dimethyl-methylene-ammonium fragment [CH₂=N(CD₃)₂]⁺. Users must optimize and validate these transitions on their specific instrumentation.

Data Presentation

Table 1: Example LC-MS/MS Method Parameters for Venlafaxine Analysis
ParameterCondition
LC Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization ESI+
MRM Transition (Venlafaxine) 278.2 -> 121.1
MRM Transition (IS) 300.2 -> 64.1 (Predicted)
Table 2: Comparison of Sample Preparation Techniques for Venlafaxine Analysis
TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, and inexpensive.May not effectively remove phospholipids, leading to higher ion suppression.
Liquid-Liquid Extraction (LLE) Good removal of salts and polar interferences.Can be labor-intensive and may have lower recovery if not optimized.
Solid-Phase Extraction (SPE) High selectivity and provides a very clean extract, significantly reducing ion suppression.More expensive and requires method development to optimize the sorbent and solvents.

Visualizations

experimental_workflow Experimental Workflow for Venlafaxine Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is spe Solid-Phase Extraction add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for Venlafaxine quantification.

ion_suppression_troubleshooting Troubleshooting Ion Suppression start Inconsistent or Low Signal? check_coelution Verify Analyte/IS Co-elution start->check_coelution optimize_chrom Optimize Chromatography check_coelution->optimize_chrom No improve_cleanup Improve Sample Cleanup check_coelution->improve_cleanup Yes optimize_chrom->improve_cleanup use_spe Switch to SPE or LLE improve_cleanup->use_spe phospholipid_removal Add Phospholipid Removal Step use_spe->phospholipid_removal result_ok Results Acceptable phospholipid_removal->result_ok

References

Enhancing the stability of Venlafaxine N-oxide-d6 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Venlafaxine (B1195380) N-oxide-d6 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common problems encountered when working with Venlafaxine N-oxide-d6 solutions.

Problem Possible Cause Recommended Solution
Unexpected degradation of this compound in solution. Inappropriate pH: Venlafaxine and its metabolites are known to be unstable in strongly acidic or alkaline conditions.[1][2]Maintain the pH of the solution within a neutral range (pH 6-8). Use buffered solutions where appropriate for your experimental design.
Elevated Temperature: Exposure to high temperatures can accelerate the degradation of amine oxides.Prepare and store solutions at controlled, cool temperatures. For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, freezing at -20°C or -80°C is recommended.[3]
Light Exposure: Although Venlafaxine appears relatively stable under photolytic stress, prolonged exposure to UV or strong visible light could potentially contribute to degradation.Store solutions in amber vials or protect them from light to minimize any potential for photodegradation.
Reactive Solvents: Certain solvents may contain impurities or have inherent properties that can react with and degrade the analyte.Use high-purity, analytical grade solvents. If unsure about solvent compatibility, perform a small-scale stability test. Acetonitrile (B52724) and methanol (B129727) are commonly used in analytical methods for Venlafaxine.
Inconsistent analytical results. Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to the degradation of the analyte and affect the concentration of the solution.[3]Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.
Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, thereby increasing the concentration of the analyte.Ensure that all vials are tightly sealed. Use vials with high-quality septa for autosamplers.
Adsorption to Container Surface: Highly polar compounds can sometimes adsorb to glass or plastic surfaces, leading to a decrease in the effective concentration.Consider using silanized glass vials or polypropylene (B1209903) tubes, especially for very dilute solutions.
Formation of unknown peaks in chromatograms. Degradation Products: The appearance of new peaks may indicate the formation of degradation products due to instability.Review the storage and handling procedures. Analyze the sample using a mass spectrometer to identify the unknown peaks and confirm if they are related to the degradation of this compound.
Contamination: The new peaks could be from a contaminated solvent, vial, or syringe.Run a blank solvent injection to check for system contamination. Use fresh, high-purity solvents and clean equipment.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For long-term storage, Dimethyl Sulfoxide (DMSO) is a suitable solvent. Solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] For immediate use in analytical methods such as HPLC or LC-MS, methanol or acetonitrile are commonly used. Always use high-purity, analytical grade solvents.

Q2: How should I store my this compound solutions?

To ensure stability, solutions should be stored at low temperatures and protected from light.

Storage Duration Recommended Temperature Additional Notes
Short-term (up to 24 hours)2-8°C (Refrigerated)
Long-term (up to 1 month)-20°CAliquot to avoid freeze-thaw cycles.
Extended-term (up to 6 months)-80°C (in DMSO)[3]Aliquot to avoid freeze-thaw cycles.

Q3: Can I use aqueous solutions to prepare my standards?

While Venlafaxine N-oxide is water-soluble, its stability in aqueous solutions is highly pH-dependent. If you need to use an aqueous matrix, it is crucial to control the pH, ideally keeping it in the neutral range (pH 6-8). For long-term storage, aqueous solutions are not recommended.

Stability and Degradation

Q4: What are the main degradation pathways for this compound?

Based on studies of Venlafaxine and its N-oxide, the primary degradation pathways are hydrolysis under acidic and alkaline conditions.[1] Venlafaxine N-oxide itself is a product of the oxidation of Venlafaxine.[4][5]

Venlafaxine_N_oxide_d6 Venlafaxine_N_oxide_d6 Degradation_Products Degradation_Products Venlafaxine_N_oxide_d6->Degradation_Products Acid/Base Hydrolysis, Heat Venlafaxine_d6 Venlafaxine_d6 Venlafaxine_N_oxide_d6->Venlafaxine_d6 Reduction Venlafaxine_d6->Venlafaxine_N_oxide_d6 Oxidation

Caption: Degradation and formation pathways of this compound.

Q5: How does pH affect the stability of this compound in solution?

The stability of amine oxides is significantly influenced by pH. Both strongly acidic and strongly alkaline conditions can catalyze the degradation of Venlafaxine N-oxide. To maintain stability, it is recommended to keep the solution pH between 6 and 8.

Q6: Is this compound sensitive to light?

Forced degradation studies on Venlafaxine suggest it is relatively stable under photolytic conditions. However, as a general precautionary measure, it is always recommended to store analytical standards in light-protective containers, such as amber vials.

Experimental Protocols

Q7: Can you provide a basic protocol for a short-term stability study of this compound in a new solvent?

This protocol outlines a simple experiment to assess the stability of this compound in a chosen solvent over a short period.

cluster_prep Preparation cluster_storage Storage and Sampling cluster_analysis Analysis prep1 Prepare a stock solution of this compound in the test solvent (e.g., 1 mg/mL). prep2 Prepare several working solutions from the stock (e.g., 10 µg/mL). prep1->prep2 storage1 Store working solutions under desired conditions (e.g., room temperature, 4°C). prep2->storage1 storage2 Analyze one aliquot immediately (T=0). storage1->storage2 storage3 Analyze other aliquots at specified time points (e.g., 4, 8, 12, 24 hours). storage2->storage3 analysis1 Analyze each sample by a validated stability-indicating method (e.g., LC-MS). storage3->analysis1 analysis2 Quantify the peak area of this compound at each time point. analysis1->analysis2 analysis3 Compare peak areas to the T=0 sample. analysis2->analysis3

Caption: Experimental workflow for a short-term stability study.

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

    • From this stock solution, prepare a series of working standards at a lower concentration (e.g., 10 µg/mL).

  • Storage and Analysis:

    • Analyze one of the freshly prepared working standards immediately using a validated analytical method (this will be your T=0 reference).

    • Store the remaining working standards under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).

    • At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), analyze one of the stored standards.

  • Data Evaluation:

    • Compare the peak area or concentration of this compound at each time point to the T=0 sample.

    • A significant decrease in the peak area (typically >10-15%) indicates instability under the tested conditions.

Q8: What should I consider when developing a stability-indicating analytical method for this compound?

A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products.

  • Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, heat, oxidation, and light) to intentionally generate degradation products.

  • Chromatographic Specificity: Develop an HPLC or LC-MS method that can separate the intact this compound peak from all potential degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector or mass spectrometry to confirm the purity of the this compound peak in the presence of its degradants.

By following these guidelines, you can ensure the accurate and reliable use of this compound in your research.

References

Calibration curve issues in venlafaxine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with venlafaxine (B1195380) quantification, particularly concerning calibration curves.

Troubleshooting Guides

This section addresses specific problems you may encounter during the quantification of venlafaxine.

Question: My calibration curve for venlafaxine is non-linear. What are the potential causes and how can I fix it?

Answer:

Non-linearity in calibration curves is a common issue in bioanalysis and can stem from several factors. A systematic approach is crucial to identify and resolve the problem.

Potential Causes & Solutions:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve.[1][2][3]

    • Solution: Extend the calibration curve with lower concentration standards or dilute samples that fall in the higher concentration range.[2] You can also adjust mass spectrometer parameters to intentionally reduce sensitivity if using LC-MS/MS.[4]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of venlafaxine, causing ion suppression or enhancement.[5][6]

    • Solution: Improve your sample preparation method. While simple protein precipitation is fast, it may not be sufficient.[5] Consider more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to obtain a cleaner sample extract.[5] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects.[4][7][8]

  • Inappropriate Regression Model: Forcing a linear regression on data that is inherently non-linear will result in a poor fit.

    • Solution: Evaluate a quadratic (second-order) regression model.[4][6][9] Use a weighting factor, such as 1/x or 1/x², especially if there is a wide dynamic range, to give more weight to the lower concentration points.[10][11]

  • Errors in Standard Preparation: Inaccurate preparation of stock solutions or serial dilutions is a common source of error.[12]

    • Solution: Carefully reprepare your calibration standards. Ensure that the standards are prepared from a reliable stock solution and that pipetting is accurate. It is also good practice to have the calibration standards measured in a random order to identify any trends related to injection sequence.[13]

Question: I'm observing significant variability and poor reproducibility in my venlafaxine quantification. What could be the cause?

Answer:

Poor reproducibility can invalidate your results. The issue often lies with inconsistent sample processing or uncompensated matrix effects.

Potential Causes & Solutions:

  • Inconsistent Sample Preparation: Variability in extraction efficiency between samples will lead to inconsistent results.

    • Solution: Ensure your sample preparation protocol is robust and consistently applied. If performing LLE, ensure consistent vortexing times and complete phase separation. For SPE, ensure cartridges are conditioned and washed uniformly. The use of an automated extraction system can also improve reproducibility.

  • Variable Matrix Effects: The composition of the biological matrix can vary between different samples or subjects, leading to inconsistent ion suppression or enhancement.[5]

    • Solution: The most effective way to correct for this is by using a suitable internal standard (IS).[5] An ideal IS is a stable isotope-labeled version of the analyte (e.g., venlafaxine-d6), as it will have nearly identical chemical properties and chromatographic behavior, thus experiencing the same matrix effects.[7]

  • Instrument Instability: Fluctuations in the LC-MS/MS system, such as an unstable spray in the ion source, can cause signal variability.[13]

    • Solution: Allow the instrument to stabilize sufficiently before starting the analysis. Monitor system suitability samples throughout the run to ensure consistent performance. If you observe a drift in signal over time, it may be necessary to clean the ion source.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable correlation coefficient (r²) for a venlafaxine calibration curve?

A1: While a correlation coefficient (r²) of >0.99 is generally considered a good starting point, it should not be the sole criterion for accepting a calibration curve.[2] It is also crucial to visually inspect the curve for linearity and analyze the residuals to ensure there is no systematic trend.[2] Regulatory guidelines often require that the back-calculated concentrations of the calibration standards are within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Q2: Can I use a quadratic fit for my calibration curve?

A2: Yes, using a quadratic regression model is acceptable if the relationship between concentration and response is non-linear but reproducible.[4][6] However, a quadratic fit requires more calibration standards to accurately define the curve compared to a linear fit.[2]

Q3: What are the common sample preparation techniques for venlafaxine quantification in plasma?

A3: The most common techniques are:

  • Protein Precipitation (PPT): This is a simple and fast method where an organic solvent (e.g., acetonitrile) is added to the plasma to precipitate proteins.[14][15] However, it may not effectively remove all matrix interferences like phospholipids.[5]

  • Liquid-Liquid Extraction (LLE): This technique involves extracting venlafaxine from the aqueous plasma into an immiscible organic solvent.[5][16] It generally provides a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing matrix interferences and concentrating the analyte.[5] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a solvent.

Q4: What is the role of an internal standard in venlafaxine quantification?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added at a constant concentration to all samples, including calibrators and quality controls.[17] Its primary role is to correct for variability in sample preparation and instrument response.[17] A stable isotope-labeled internal standard (e.g., venlafaxine-d11) is the gold standard as it co-elutes with the analyte and experiences the same matrix effects, leading to higher accuracy and precision.[7][8]

Data Presentation

Table 1: Performance Characteristics of Venlafaxine Quantification Methods

ParameterHPLC-UVLC-MS/MS
Linearity Range 5-30 µg/mL[18], 4-20 µg/mL[19]2.0-500 ng/mL[14], 1-300 ng/mL[20]
Lower Limit of Quantification (LLOQ) ~5 µg/mL0.2-2.0 ng/mL[14][16][20]
Intra-day Precision (%CV) 0.293 - 1.760[18]< 12.6[14]
Inter-day Precision (%CV) 0.319 - 0.210[18]< 12.6[14]
Accuracy (% Bias) Not explicitly stated-9.8 to +3.9[14]
Recovery > 52%[21]> 80%[20][22]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline and may require optimization for your specific application.

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL venlafaxine-d11).[7]

  • Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate the proteins.[7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or autosampler vial.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Preparation of Calibration Standards

  • Stock Solution: Prepare a 1 mg/mL stock solution of venlafaxine in methanol.[7][8]

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 methanol:water mixture to prepare working standard solutions at various concentrations.[7][8]

  • Calibration Standards: Spike the appropriate working standard solutions into blank human plasma to create a series of calibration standards.[7][23] A typical calibration curve may include 6-8 non-zero concentration levels.[11]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Calibration Curve Issues start Calibration Curve Fails (Poor r², High %RE) check_linearity Visually Inspect Curve & Residuals start->check_linearity non_linear Curve is Non-Linear check_linearity->non_linear Systematic Deviation high_scatter High Scatter/ Poor Reproducibility check_linearity->high_scatter Random Error saturation Detector Saturation? non_linear->saturation dilute Dilute High Concentration Standards & Samples saturation->dilute Yes matrix_effects Matrix Effects? saturation->matrix_effects No end_node Re-evaluate Calibration Curve dilute->end_node improve_prep Improve Sample Prep (SPE or LLE) matrix_effects->improve_prep Yes use_sil_is Use Stable Isotope Labeled IS matrix_effects->use_sil_is Yes regression_model Consider Quadratic Regression (y=ax²+bx+c) & Weighting (1/x²) matrix_effects->regression_model No improve_prep->end_node use_sil_is->end_node regression_model->end_node check_standards Standard Preparation Error? high_scatter->check_standards reprepare_standards Reprepare Standards from Fresh Stock check_standards->reprepare_standards Yes check_is Inconsistent IS Response? check_standards->check_is No reprepare_standards->end_node check_is_prep Check IS Addition & Stability check_is->check_is_prep Yes check_instrument Instrument Instability? check_is->check_instrument No check_is_prep->end_node stabilize_instrument Allow System to Stabilize, Clean Ion Source check_instrument->stabilize_instrument Yes stabilize_instrument->end_node Experimental_Workflow General Workflow for Venlafaxine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection 1. Collect Plasma Sample add_is 2. Add Internal Standard sample_collection->add_is extraction 3. Perform Extraction (PPT, LLE, or SPE) add_is->extraction centrifuge 4. Centrifuge/Evaporate extraction->centrifuge reconstitute 5. Reconstitute centrifuge->reconstitute injection 6. Inject Sample reconstitute->injection separation 7. Chromatographic Separation injection->separation detection 8. Mass Spectrometric Detection (MRM) separation->detection integration 9. Peak Integration detection->integration calibration 10. Construct Calibration Curve (Response Ratio vs. Conc.) integration->calibration quantification 11. Quantify Unknowns calibration->quantification

References

Technical Support Center: Method Refinement for High-Throughput Venlafaxine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the high-throughput analysis of venlafaxine (B1195380).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of venlafaxine and its metabolites.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Contamination/Aging: Buildup of matrix components on the column frit or stationary phase.Back-flush the column (if permitted by the manufacturer) or replace the column frit. If the problem persists, replace the column.[1]
Inappropriate Mobile Phase pH: Venlafaxine is a basic compound; its ionization state and interaction with the stationary phase are highly pH-dependent.[2]For reverse-phase chromatography, ensure the mobile phase pH is at least 2 pH units below the pKa of venlafaxine to ensure it is in its protonated, more polar form for better peak shape.[2]
Injection Solvent Mismatch: Using an injection solvent that is significantly stronger than the mobile phase can cause peak distortion.[1]Reconstitute the final extract in the initial mobile phase or a weaker solvent.[3]
Significant Ion Suppression or Enhancement (LC-MS/MS) Matrix Effects: Co-eluting endogenous components (e.g., phospholipids, salts) from the biological matrix interfere with the ionization of the target analyte.[3][4][5]Improve Sample Preparation: Switch from protein precipitation to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample.[3][4] Incorporate a specific phospholipid removal step if necessary.[3]
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate venlafaxine from the interfering matrix components.[3]
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., Venlafaxine-d11) can effectively compensate for matrix effects.[6][7]
Low or Inconsistent Analyte Recovery Suboptimal Extraction Procedure: The chosen extraction method may not be efficient for the physicochemical properties of venlafaxine.[3][4]For LLE: Adjust the pH of the aqueous sample to a basic pH to ensure venlafaxine is in its non-ionized form, facilitating its transfer into the organic solvent.[3] Optimize the choice of organic solvent; mixtures like hexane/ethyl acetate (B1210297) have been used effectively.[3][4]
For SPE: Ensure the correct sorbent type (e.g., C18) is used.[4] Optimize the pH of the sample load, wash, and elution solvents to maximize retention and subsequent elution of venlafaxine.[4]
Retention Time Shifts Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of mobile phase components.Prepare fresh mobile phase daily. Ensure accurate measurement of all components. Use high-purity (LC-MS grade) solvents.[8]
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection.Ensure the column is equilibrated for an adequate amount of time (e.g., at least 30 minutes) before starting the analytical run.
System Leaks or Pump Issues: Fluctuations in flow rate due to leaks or pump malfunctions.Check for leaks throughout the LC system and ensure the pump is delivering a consistent flow rate.
Analyte Instability / Degradation pH and Temperature: Venlafaxine is susceptible to degradation in strong acidic and basic conditions, and this process is accelerated by elevated temperatures.[9]Maintain samples at a controlled, low temperature (e.g., 4°C) during storage and in the autosampler.[9] Prepare solutions in neutral or mildly acidic buffers.[9]
Forced Degradation: Under strong acidic conditions, a major degradation product can be 1-[(1-hydroxy-cyclohexyl)methyl]-4-methoxybenzene.[9][10]If degradation is suspected, perform a forced degradation study to identify potential degradation products and ensure the analytical method can separate them from the parent drug.[9][11]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact venlafaxine analysis? A: Matrix effects refer to the alteration of ionization efficiency for a target analyte, such as venlafaxine, due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[3][4] These effects can cause ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[3][5] Common sources of matrix effects in biological samples include salts, proteins, and especially phospholipids.[3][4]

Q2: What is the most effective sample preparation technique for venlafaxine from plasma? A: The choice of technique depends on the required sensitivity and cleanliness of the extract.

  • Protein Precipitation (PPT): This is the fastest method, but it may not sufficiently remove interfering matrix components, potentially leading to significant matrix effects.[3]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT and has been reported to provide the best recovery for venlafaxine and its primary metabolite, O-desmethylvenlafaxine (ODV).[3][12]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique that can yield very clean extracts and high recovery.[4][13] It is often less labor-intensive than LLE and is highly amenable to automation for high-throughput workflows.[4]

Q3: What type of internal standard is best for venlafaxine quantification by LC-MS/MS? A: A stable isotope-labeled (SIL) internal standard, such as Venlafaxine-d11, is the gold standard.[6][7] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, meaning it co-elutes and experiences the same matrix effects and variability in extraction and ionization.[6] This allows for the most accurate correction and leads to high precision and accuracy in the results.[6][7]

Q4: How should I optimize the mobile phase for venlafaxine analysis using reverse-phase HPLC? A: Optimization should focus on pH and organic modifier composition. Venlafaxine is a basic compound, so at a low pH (e.g., pH 3-4), it will be protonated and more polar, resulting in earlier elution and better peak shape on a C18 column.[2] The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) acetate, formic acid, or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[14][15] Adjusting the ratio of the organic solvent will control the retention time.

Q5: My venlafaxine peak area is decreasing over time in a sequence. What could be the cause? A: A decreasing peak area over time suggests instability of venlafaxine in the prepared samples.[9] This can be caused by storing the samples at room temperature in the autosampler for an extended period.[9] Venlafaxine stability is pH and temperature-dependent.[9] To mitigate this, ensure the autosampler is temperature-controlled (e.g., set to 4°C) and consider the stability of the analyte in the reconstitution solvent over the expected run time.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various high-throughput venlafaxine analysis methods.

Table 1: LC-MS/MS Method Parameters

Analyte(s) Column Mobile Phase Linear Range (ng/mL) LLOQ (ng/mL) Reference
Venlafaxine, ODV Betasil C18 0.1% Formic Acid in Water, Acetonitrile VEN: 3-300, ODV: 6-600 VEN: 3, ODV: 6 [13][16]
Venlafaxine, ODV X-terra RP8 10 mM Ammonium Acetate (pH 4.5), Acetonitrile (10:90 v/v) VEN: 0.1-300, ODV: 0.2-600 VEN: 0.1, ODV: 0.2 [17]
Venlafaxine, ODV ACQUITY UPLC® BEH Shield RP18 2 mM Ammonium Acetate in Water, Acetonitrile (20:80 v/v) 10-2000 10 [18]

| Venlafaxine & Metabolites | N/A | N/A | 5-800 | 5 |[19] |

Table 2: Mass Spectrometry Transitions (MRM)

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Venlafaxine (VEN) 278.27 121.11 [13][16]
O-desmethylvenlafaxine (ODV) 264.28 107.10 [13][16]
Venlafaxine-d6 (IS) 284.4 121.0 [18]

| Escitalopram (IS) | 325.00 | 262.00 |[13][16] |

Table 3: Sample Preparation Recovery

Method Analyte Average Recovery (%) Reference
Solid-Phase Extraction Venlafaxine 95.9 [13][16]
Solid-Phase Extraction O-desmethylvenlafaxine 81.7 [13][16]
Protein Precipitation Venlafaxine & All Metabolites >96 [19]

| Solid-Phase Extraction | Venlafaxine-d6 (IS) | 88.8 |[18] |

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for LC-MS/MS Analysis

This protocol is designed for rapid sample preparation but may require further optimization to minimize matrix effects.

  • Sample Preparation:

    • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Venlafaxine-d11).[6]

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.[6]

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional, but recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100-200 µL of the initial mobile phase.

  • Analysis:

    • Vortex briefly and inject the sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol provides a cleaner extract than PPT and is suitable for methods requiring higher sensitivity.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol through it.

  • Cartridge Equilibration:

    • Equilibrate the cartridge by passing 1 mL of deionized water through it.[18]

  • Sample Loading:

    • Pre-treat 300 µL of plasma sample by adding 20 µL of the internal standard working solution.[18]

    • Load the pre-treated sample onto the equilibrated SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[18]

  • Elution:

    • Elute the analytes (venlafaxine, ODV, and IS) from the cartridge with 1 mL of methanol into a clean collection tube.[18]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[18]

    • Reconstitute the residue in 200 µL of the mobile phase.[18]

  • Analysis:

    • Vortex briefly and inject an appropriate volume (e.g., 7 µL) into the LC-MS/MS system.[18]

Visualizations

Workflow_Venlafaxine_Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (IS) Plasma->Add_IS Extract Extraction (PPT, LLE, or SPE) Add_IS->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject Sample Evap->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Analyte/IS Ratio) Integrate->Quantify Report Generate Report Quantify->Report

Caption: General experimental workflow for venlafaxine bioanalysis.

Caption: Troubleshooting workflow for addressing matrix effects.

Signaling_Pathway cluster_transporters Presynaptic Transporters cluster_synapse Synaptic Cleft Venlafaxine Venlafaxine SERT Serotonin Transporter (SERT) Venlafaxine->SERT Inhibits NET Norepinephrine Transporter (NET) Venlafaxine->NET Inhibits Serotonin Increased Serotonin SERT->Serotonin Leads to Norepinephrine Increased Norepinephrine NET->Norepinephrine Leads to Result Antidepressant Effect Serotonin->Result Norepinephrine->Result

Caption: Simplified mechanism of action for venlafaxine.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation for Venlafaxine: The Advantage of a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validating a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of venlafaxine (B1195380) in human plasma. We will compare a proposed method utilizing a stable isotope-labeled (SIL) internal standard, Venlafaxine N-oxide-d6 , against an alternative method using a structurally analogous internal standard. The use of a SIL internal standard is widely recognized as the gold standard in quantitative bioanalysis, offering superior accuracy and precision by effectively compensating for variations in sample preparation and matrix effects.[1][2][3]

Experimental Protocols

Detailed methodologies for the proposed and alternative validation approaches are outlined below. These protocols are based on established practices for the bioanalysis of venlafaxine.[4][5][6]

Proposed Method: Utilizing this compound (SIL IS)

This method employs a stable isotope-labeled internal standard, which co-elutes with the analyte and behaves nearly identically during extraction and ionization, thereby providing the most accurate correction for potential variabilities.

  • Preparation of Standards and Quality Controls (QCs):

    • Stock solutions of venlafaxine and this compound are prepared in methanol.

    • Calibration standards and quality control samples are prepared by spiking appropriate amounts of the venlafaxine stock solution into blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), 20 µL of this compound working solution is added and vortexed.

    • Protein precipitation is induced by adding 300 µL of acetonitrile (B52724).

    • The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.

    • The supernatant is transferred to a clean tube, evaporated to dryness under a gentle stream of nitrogen, and reconstituted in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions:

      • Venlafaxine: m/z 278.3 → 121.1[5]

      • This compound (IS): m/z 300.4 → 121.1 (hypothetical transition based on d6 labeling and fragmentation pattern)

Alternative Method: Utilizing a Structural Analog IS (e.g., Nadolol)

This method uses an internal standard that is chemically similar to the analyte but not isotopically labeled. While a valid approach, it may not perfectly mimic the analyte's behavior, especially concerning matrix effects.[6]

  • Preparation of Standards and QCs:

    • Stock solutions of venlafaxine and Nadolol (IS) are prepared in methanol.

    • Calibration standards and QCs are prepared as described in the proposed method.

  • Sample Preparation (Protein Precipitation):

    • The procedure is identical to the proposed method, with the substitution of Nadolol for this compound.

  • LC-MS/MS Conditions:

    • Chromatographic conditions are kept identical to the proposed method to ensure a fair comparison.

    • MRM Transitions:

      • Venlafaxine: m/z 278.3 → 58.1[6]

      • Nadolol (IS): m/z 310.4 → 254.1[6]

Data Presentation: A Comparative Analysis

The following tables summarize the expected performance data from the validation of the two methods, based on typical results reported in the literature and established regulatory guidelines from bodies like the FDA and EMA.[7][8]

Table 1: Linearity and Sensitivity

ParameterProposed Method (SIL IS)Alternative Method (Analog IS)Acceptance Criteria
Linear Range (ng/mL) 2.0 - 5002.0 - 500Consistent with expected concentrations
Correlation Coefficient (r²) > 0.999> 0.995≥ 0.99
LLOQ (ng/mL) 2.02.0S/N > 5; Precision ≤ 20%, Accuracy ± 20%

Table 2: Accuracy and Precision

Accuracy is presented as the percentage bias from the nominal concentration, while precision is measured by the coefficient of variation (%CV).

QC LevelProposed Method (SIL IS)Alternative Method (Analog IS)Acceptance Criteria
Accuracy (%) / Precision (%CV) Accuracy (%) / Precision (%CV) Accuracy ± 15% / Precision ≤ 15%
Low QC (6 ng/mL) 102.1 / 3.5105.8 / 7.9
Mid QC (200 ng/mL) 98.9 / 2.196.2 / 5.4
High QC (400 ng/mL) 101.5 / 1.9103.1 / 6.2

Data is representative of typical performance. The SIL IS method is expected to yield higher precision (lower %CV).[2][3]

Table 3: Recovery and Matrix Effect

Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the impact of co-eluting endogenous components on the analyte's ionization.

ParameterProposed Method (SIL IS)Alternative Method (Analog IS)Acceptance Criteria
Extraction Recovery (%) 92 ± 4.190 ± 8.5Consistent, precise, and reproducible
Matrix Effect (%CV) < 5< 15%CV ≤ 15

The SIL IS method effectively normalizes for variations in recovery and matrix effects, resulting in significantly lower variability (%CV).

Workflow Visualization

The following diagram illustrates the key stages of a comprehensive bioanalytical method validation process.

Bioanalytical_Method_Validation_Workflow cluster_prep Phase 1: Preparation & Setup cluster_extraction Phase 2: Sample Processing cluster_analysis Phase 3: Instrumental Analysis cluster_validation Phase 4: Validation & Data Evaluation Prep_Standards Prepare Stock Solutions (Analyte & IS) Prep_Cal_QC Spike Calibration Standards & QCs in Blank Matrix Prep_Standards->Prep_Cal_QC Dilution Series Add_IS Add Internal Standard to Samples Prep_Cal_QC->Add_IS Extraction Perform Extraction (e.g., Protein Precipitation) Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LCMS_Run Inject Samples into LC-MS/MS System Evap_Recon->LCMS_Run Data_Acq Acquire Data (MRM Transitions) LCMS_Run->Data_Acq Linearity Linearity & Range Data_Acq->Linearity Accuracy_Precision Accuracy & Precision Data_Acq->Accuracy_Precision Selectivity Selectivity Data_Acq->Selectivity Stability Stability Data_Acq->Stability Matrix_Effect Matrix Effect & Recovery Data_Acq->Matrix_Effect Report Generate Validation Report Linearity->Report Accuracy_Precision->Report Selectivity->Report Stability->Report Matrix_Effect->Report

References

A Researcher's Guide to Venlafaxine Stable Isotope Standards: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antidepressant venlafaxine (B1195380) and its metabolites, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Venlafaxine N-oxide-d6 with other commonly used venlafaxine stable isotope standards, namely Venlafaxine-d6 (B1429546) and O-desmethylvenlafaxine-d6. This objective analysis is supported by key performance characteristics and detailed experimental protocols to inform the selection of the most suitable standard for your bioanalytical needs.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based assays, as they closely mimic the analyte of interest in terms of chemical and physical properties, leading to improved accuracy and precision by correcting for variability during sample preparation and analysis. This guide will delve into the specifics of three key deuterated venlafaxine standards, offering insights into their respective advantages and potential limitations.

Comparative Analysis of Venlafaxine Stable Isotope Standards

The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and have a distinct mass-to-charge ratio (m/z) to avoid isobaric interference. The choice between different stable isotope-labeled standards for venlafaxine analysis often depends on the specific goals of the study, such as whether the parent drug, its major active metabolite, or other metabolic pathways are being investigated.

FeatureThis compoundVenlafaxine-d6O-desmethylvenlafaxine-d6
Analyte Relationship Labeled metabolite (N-oxide)Labeled parent drugLabeled major active metabolite
Co-elution with Analyte May not co-elute with venlafaxine or O-desmethylvenlafaxineIdeal for venlafaxine analysisIdeal for O-desmethylvenlafaxine analysis; may have slightly different retention time than venlafaxine
Ionization & Fragmentation Subject to potential in-source fragmentation (deoxygenation) which could lead to interference with venlafaxine-d6 signalStable fragmentation, typically producing a characteristic product ionStable fragmentation, similar to O-desmethylvenlafaxine
Primary Application Monitoring N-oxidation metabolic pathwayQuantitation of the parent drug, venlafaxineQuantitation of the major active metabolite, O-desmethylvenlafaxine
Potential for Crosstalk Possible interference with venlafaxine-d6 channel if in-source fragmentation occursLow, assuming high isotopic purityLow, assuming high isotopic purity
Isotopic Purity Typically >98%Typically >98%[1]Typically >99%[1]

In-Depth Look at Each Standard

This compound

Venlafaxine N-oxide is a metabolite of venlafaxine. The deuterated form, this compound, serves as a valuable tool for investigating the N-oxidation pathway of venlafaxine metabolism. However, its use as an internal standard for the quantification of venlafaxine or its primary metabolite, O-desmethylvenlafaxine, requires careful consideration. A key characteristic of N-oxides in mass spectrometry is their potential for in-source fragmentation, specifically a neutral loss of oxygen (deoxygenation). This can result in the formation of an ion with the same mass as the protonated parent drug. If this compound undergoes such fragmentation, it could potentially create an interfering signal in the mass channel of Venlafaxine-d6.

Venlafaxine-d6

As the deuterated analog of the parent drug, Venlafaxine-d6 is the most commonly used internal standard for the quantification of venlafaxine.[2][3] Its chemical and physical properties are nearly identical to those of unlabeled venlafaxine, ensuring very similar behavior during sample extraction, chromatography, and ionization. This leads to effective compensation for matrix effects and other sources of analytical variability. For studies focused solely on the pharmacokinetics of the parent drug, Venlafaxine-d6 is generally the preferred choice.

O-desmethylvenlafaxine-d6

O-desmethylvenlafaxine (ODV) is the major active metabolite of venlafaxine. For studies aiming to quantify this metabolite, O-desmethylvenlafaxine-d6 is the ideal internal standard.[1] Its structural similarity to ODV ensures accurate and precise measurement. In many bioanalytical methods, both venlafaxine and O-desmethylvenlafaxine are quantified simultaneously. In such cases, a combination of Venlafaxine-d6 and O-desmethylvenlafaxine-d6 can be used to provide the most accurate quantification for both analytes.

Experimental Protocols

The following is a representative experimental protocol for the simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma using stable isotope-labeled internal standards.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 25 µL of a working solution containing the internal standards (e.g., Venlafaxine-d6 and O-desmethylvenlafaxine-d6) in methanol.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate venlafaxine and O-desmethylvenlafaxine.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Venlafaxine: m/z 278.2 → 121.1

      • Venlafaxine-d6: m/z 284.2 → 121.1

      • O-desmethylvenlafaxine: m/z 264.2 → 107.1

      • O-desmethylvenlafaxine-d6: m/z 270.2 → 107.1

      • Venlafaxine N-oxide: m/z 294.2 → 121.1

      • This compound: m/z 300.2 → 121.1

Visualizing the Workflow and Relationships

To further clarify the relationships between these compounds and the analytical workflow, the following diagrams are provided.

Venlafaxine Metabolism and Analysis cluster_standards Stable Isotope Standards Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (Active Metabolite) Venlafaxine->ODV CYP2D6 VNO Venlafaxine N-oxide (Metabolite) Venlafaxine->VNO CYP3A4 Venlafaxine_d6 Venlafaxine-d6 Venlafaxine_d6->Venlafaxine Analyte Analog ODV_d6 O-desmethylvenlafaxine-d6 ODV_d6->ODV Analyte Analog VNO_d6 This compound VNO_d6->VNO Analyte Analog

Caption: Metabolic pathways of venlafaxine and their corresponding stable isotope standards.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standards Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC Injection MS Mass Spectrometry (Detection & Quantification) LC->MS Data Quantitative Results MS->Data Data Acquisition

Caption: A typical bioanalytical workflow for the quantification of venlafaxine and its metabolites.

Conclusion

The selection of a stable isotope-labeled internal standard for venlafaxine analysis is a critical decision that can significantly impact the quality and reliability of research data.

  • Venlafaxine-d6 is the standard of choice for the accurate quantification of the parent drug.

  • O-desmethylvenlafaxine-d6 is essential for studies focused on the major active metabolite.

  • This compound is a specialized tool for investigating N-oxidation metabolism, but its use as a general internal standard for venlafaxine or O-desmethylvenlafaxine should be approached with caution due to the potential for in-source fragmentation.

By understanding the unique properties and applications of each standard, researchers can confidently select the most appropriate tool to achieve their analytical objectives and ensure the integrity of their findings in the fields of pharmacology, toxicology, and clinical drug monitoring.

References

A Comparative Guide to Inter-Laboratory Quantification of Venlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of venlafaxine (B1195380) and its active metabolite, O-desmethylvenlafaxine (ODV), in biological matrices. The selection of a robust and reliable quantification method is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document summarizes data from various studies to assist in selecting the most appropriate analytical method based on performance characteristics such as sensitivity, precision, and linearity.

Comparative Performance of Analytical Methods

The quantification of venlafaxine is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography (GC). The most common methods include HPLC with UV detection (HPLC-UV), HPLC with fluorescence detection (HPLC-FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) has also been utilized.

The choice of method often depends on the required sensitivity and the complexity of the sample matrix. LC-MS/MS offers the highest sensitivity and selectivity, making it suitable for studies requiring low detection limits.[1] HPLC-UV is a more economical and widely available option, often sufficient for analyzing pharmaceutical formulations.[1]

Table 1: Comparison of Quantitative Performance of Venlafaxine Quantification Methods

ParameterHPLC-UVHPLC-FLDLC-MS/MSGC-NPD
Linearity Range 5 - 600 µg/mL[1][2]20 - 500 µg/L[3][4]0.1 - 5.0 ng/mL[1]Not specified
Limit of Quantification (LOQ) 0.05 - 600 µg/mL[1]20 µg/L[3]0.1 - 5.0 ng/mL[1]Not specified
Precision (CV%) < 15%Repeatability: 5.40% - 5.99% Reproducibility: 9.43% - 21.63%[3][4]Intra- and inter-day variation < 9%[4]Not specified
Recovery (%) > 85%> 52%[3][4]Not specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are summaries of typical experimental protocols for the most common venlafaxine quantification methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of venlafaxine and its metabolites in plasma.[5]

  • Sample Preparation: A common method is liquid-liquid extraction (LLE). For instance, 50 μL of rat plasma can be extracted with methyl tert-butyl ether (MTBE).[5] An alternative for human plasma is protein precipitation.

  • Chromatographic Separation:

    • Column: Agilent SB-Phenyl (50 mm × 4.6 mm, 3.5 μm) column.[5]

    • Mobile Phase: A binary gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724).[5]

    • Flow Rate: 0.8 mL/min.[5]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is commonly used.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor precursor to product ion transitions for venlafaxine and an internal standard.[1] For example, the transition for venlafaxine can be m/z 278 → m/z 57.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the analysis of venlafaxine in pharmaceutical dosage forms.[6]

  • Sample Preparation: For pharmaceutical formulations, the sample is typically dissolved in the mobile phase and then filtered.[6] For plasma samples, protein precipitation or liquid-liquid extraction is necessary.[6]

  • Chromatographic Separation:

    • Column: ODS analytical column (250 × 4.6 mm i.d., 5 μm particle size).[6]

    • Mobile Phase: A mixture of acetonitrile, water, and a buffer, for example, a 30:30:40 (v/v/v) ratio at a pH of 6.1.[6]

    • Flow Rate: 1.0 to 1.5 mL/min.[6]

  • UV Detection:

    • Wavelength: Detection is typically performed at 225 nm or 227 nm.[6]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method offers good sensitivity for the determination of venlafaxine and ODV in serum.[3]

  • Sample Preparation: Liquid-liquid extraction is a common sample preparation technique.[3][4]

  • Chromatographic Separation:

    • Column: A C18 column is typically used.[3][4]

    • Mobile Phase: A mixture of acetonitrile and buffer (e.g., 30/70, v/v) at an elevated temperature (e.g., 60°C).[3]

    • Flow Rate: 1.5 ml/min.[3]

  • Fluorescence Detection:

    • Excitation/Emission Wavelengths: 227/300 nm for native fluorescence of the compounds.[3][4]

Visualizations

Mechanism of Action of Venlafaxine

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[7] It and its active metabolite, O-desmethylvenlafaxine (ODV), inhibit the reuptake of both serotonin (B10506) (5-HT) and norepinephrine, and to a lesser extent, dopamine, in the synaptic cleft.[7] This leads to an increased concentration of these neurotransmitters, which is believed to be responsible for its antidepressant effect.[7][8]

Venlafaxine_Mechanism Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft Postsynaptic Postsynaptic Neuron Venlafaxine Venlafaxine & O-desmethylvenlafaxine SERT Serotonin Transporter (SERT) Venlafaxine->SERT Inhibits NET Norepinephrine Transporter (NET) Venlafaxine->NET Inhibits Serotonin Serotonin (5-HT) Serotonin->SERT Reuptake Receptors Postsynaptic Receptors Serotonin->Receptors Binds to Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Norepinephrine->Receptors Binds to

Caption: Mechanism of action of Venlafaxine as an SNRI.

General Experimental Workflow for Venlafaxine Quantification

The following diagram illustrates a typical workflow for the quantification of venlafaxine in biological samples, from sample collection to data analysis.

Venlafaxine_Workflow start Sample Collection (e.g., Plasma, Serum) prep Sample Preparation (e.g., Protein Precipitation, LLE) start->prep is Addition of Internal Standard prep->is analysis Instrumental Analysis (e.g., LC-MS/MS, HPLC) is->analysis data Data Acquisition analysis->data processing Data Processing (Integration, Calibration) data->processing quant Quantification of Venlafaxine & ODV processing->quant report Reporting of Results quant->report

Caption: General workflow for venlafaxine quantification.

References

A Comparative Guide to the Accurate and Precise Measurement of Venlafaxine Using Isotope-Labeled and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of venlafaxine (B1195380) is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of an appropriate internal standard is paramount to achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. This guide provides a comparative overview of the performance of various internal standards for venlafaxine measurement, with a focus on the widely used deuterated standard, Venlafaxine-d6.

While Venlafaxine N-oxide-d6 is commercially available as a potential stable isotope-labeled internal standard, a comprehensive body of published, peer-reviewed data on its specific performance in venlafaxine quantification is not yet available. Therefore, this guide will focus on the well-documented performance of Venlafaxine-d6 and compare it with commonly used non-isotopic internal standards.

Performance Comparison of Internal Standards for Venlafaxine Quantification

The selection of an internal standard that closely mimics the analyte's behavior during sample preparation and analysis is crucial for compensating for variations and ensuring accuracy and precision. Deuterated stable isotope-labeled internal standards, such as Venlafaxine-d6, are often considered the gold standard due to their similar physicochemical properties to the analyte. The following table summarizes the performance of LC-MS/MS methods for venlafaxine quantification using different internal standards, based on published validation data.

Internal StandardAnalyte(s)Lower Limit of Quantification (LLOQ)Accuracy (% Bias)Precision (% CV)Linearity (r²)Reference
Venlafaxine-d6 Venlafaxine & O-desmethylvenlafaxine7.98 ng/mL (VEN) & 8.34 ng/mL (ODV)Within ±15%< 15%> 0.99[1]
Venlafaxine-d11 Venlafaxine & O-desmethylvenlafaxine1 ng/mLWithin ±15%< 15%> 0.995[2][3]
Escitalopram Venlafaxine & O-desmethylvenlafaxine3 ng/mL (VEN) & 6 ng/mL (ODV)Within 10%< 10%Not explicitly stated, but method validated[4][5]
Nadolol Venlafaxine & O-desmethylvenlafaxine2.0 ng/mL-9.8 to +3.9%< 12.6%> 0.999[6]
Clozapine Venlafaxine1.0 ng/mLWithin ±10.0%< 10.1%Linear in the range of 1.0-200.0 ng/mL[7]
Cetrizine Venlafaxine5 ng/mLWithin 10%Within 10%Linear in the range of 5–250 ng/mL[8]
Mexiletine Venlafaxine & O-desmethylvenlafaxine10 ng/mLNot explicitly stated, but method validated< 10%> 0.999[9]

Experimental Protocol: Quantification of Venlafaxine and O-desmethylvenlafaxine in Human Plasma using Venlafaxine-d6 by LC-MS/MS

This protocol is a representative example based on validated methods for the simultaneous determination of venlafaxine (VEN) and its active metabolite, O-desmethylvenlafaxine (ODV), in plasma.[1][3]

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of venlafaxine, O-desmethylvenlafaxine, and Venlafaxine-d6 in methanol (B129727) at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solutions with a 50:50 (v/v) methanol:water mixture.

  • Prepare calibration standards and quality control (QC) samples by spiking the appropriate working standard solutions into blank human plasma. A typical calibration curve range is 1-500 ng/mL.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Venlafaxine-d6 internal standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex mix the samples for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Venlafaxine: m/z 278.3 → 121.1

      • O-desmethylvenlafaxine: m/z 264.2 → 107.1

      • Venlafaxine-d6: m/z 284.4 → 121.1

4. Data Analysis:

  • Quantify venlafaxine and O-desmethylvenlafaxine by calculating the peak area ratio of the analyte to the internal standard (Venlafaxine-d6).

  • Generate a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • Determine the concentrations of the unknown samples from the calibration curve using a weighted linear regression analysis.

Analytical Workflow for Venlafaxine Quantification

The following diagram illustrates the general workflow for the quantification of venlafaxine in biological samples using LC-MS/MS.

Venlafaxine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add Internal Standard (e.g., Venlafaxine-d6) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation Chromatographic Separation (HPLC/UHPLC) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration & Area Ratio Calculation MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination

Caption: LC-MS/MS workflow for venlafaxine analysis.

References

Performance of Venlafaxine Assays: A Comparative Analysis of Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of venlafaxine (B1195380) and its metabolites is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of an appropriate internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of the performance of various analytical methods for venlafaxine, with a special focus on the role of the internal standard, including the potential utility of Venlafaxine N-oxide-d6.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In bioanalytical assays, an internal standard (IS) is added at a known concentration to all samples, including calibration standards, quality controls, and unknown study samples. The IS helps to correct for variability during sample preparation, injection, and ionization in the mass spectrometer. Stable isotope-labeled (SIL) internal standards, where several hydrogen atoms are replaced with deuterium, are considered the gold standard. These deuterated standards are chemically almost identical to the analyte, causing them to co-elute during chromatography and exhibit similar ionization behavior, which effectively compensates for matrix effects and enhances the accuracy and precision of the assay.

While specific data on the use of this compound as an internal standard is not widely published, its performance can be inferred from studies utilizing other deuterated forms of venlafaxine and its metabolites, such as Venlafaxine-d6 and O-desmethylvenlafaxine-d6. As a deuterated analog of a venlafaxine metabolite, this compound is expected to provide excellent performance as an internal standard, particularly in methods designed to quantify venlafaxine and its various metabolites simultaneously.

Comparative Performance of Venlafaxine Assays

The following tables summarize the linearity and range of various published methods for the quantification of venlafaxine, highlighting the internal standard used.

Table 1: LC-MS/MS Methods

Analyte(s)Internal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
Venlafaxine, O-desmethylvenlafaxineVenlafaxine-d6Venlafaxine: Not Specified, O-desmethylvenlafaxine: Not SpecifiedNot SpecifiedNot Specified
Venlafaxine, O-desmethylvenlafaxineNadololVenlafaxine: 2.0-500, O-desmethylvenlafaxine: 2.0-500[1]Venlafaxine: 0.9994, O-desmethylvenlafaxine: 0.9990[1]2.0[1]
Venlafaxine, O-desmethylvenlafaxineEscitalopramVenlafaxine: 3-300, O-desmethylvenlafaxine: 6-600[2]Not SpecifiedVenlafaxine: 3, O-desmethylvenlafaxine: 6[2]
VenlafaxineFluoxetine1.0-200.0[3]0.9986[3]1.0[3]
Venlafaxine, 4 metabolitesNot Specified5-800[4]Linear or Quadratic5[4]
Venlafaxine, 5 metabolitesNot SpecifiedVenlafaxine: 15.0-6000, ODV: 1.00-400, NDV: 5.00-2000, NNDDV: 1.00-400, OHV: 10.0-4000, NODDV: 0.200-20.0[5]Not SpecifiedVenlafaxine: 15.0, ODV: 1.00, NDV: 5.00, NNDDV: 1.00, OHV: 10.0, NODDV: 0.200[5]

Table 2: HPLC and Other Methods

MethodAnalyte(s)Internal StandardLinearity RangeCorrelation Coefficient (r²)Lower Limit of Quantification (LLOQ)
HPLC-FluorescenceVenlafaxine, O-desmethylvenlafaxineCitalopram10–1000 ng/mLVenlafaxine: 0.99991, O-desmethylvenlafaxine: 0.99969[6]10 ng/mL[6]

Experimental Workflow for Venlafaxine Quantification using LC-MS/MS with a Deuterated Internal Standard

The following diagram illustrates a typical workflow for the quantification of venlafaxine in a biological matrix, such as plasma, using a deuterated internal standard like this compound.

Workflow for venlafaxine quantification using a deuterated internal standard.

Detailed Experimental Protocol: LC-MS/MS Assay for Venlafaxine

This protocol is a representative example for the quantification of venlafaxine in human plasma using a deuterated internal standard.

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution: Prepare a stock solution of venlafaxine in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation

  • Pipette 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution to all tubes except for the blank.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Venlafaxine: e.g., m/z 278.2 → 121.1[2]

      • This compound: The specific transition would need to be determined experimentally but would be based on the precursor ion of the deuterated N-oxide and a stable product ion.

4. Data Analysis

  • Integrate the peak areas for both venlafaxine and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of venlafaxine in the QC and unknown samples from the calibration curve.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is a best practice for the bioanalysis of venlafaxine. This approach ensures the highest level of accuracy and precision, which is crucial for regulatory submissions and for making informed decisions in drug development and clinical research. The data presented in this guide demonstrates the superior performance of methods that employ appropriate internal standards, leading to robust and reliable quantification of venlafaxine and its metabolites.

References

A Comparative Guide to Internal Standards in Venlafaxine Bioanalysis: Specificity and Selectivity of Venlafaxine N-oxide-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of venlafaxine (B1195380) and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides a comprehensive comparison of Venlafaxine N-oxide-d6 and other commonly used internal standards, supported by experimental data, to aid in the selection of the most suitable standard for your bioanalytical needs.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative bioanalysis due to their ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for variability. Venlafaxine-d6, a deuterated analog of venlafaxine, is frequently employed for this purpose. The use of this compound, a deuterated metabolite, offers a unique alternative with specific characteristics that can enhance assay performance.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards, such as Venlafaxine-d6 and its N-oxide metabolite, are the preferred choice for LC-MS/MS assays.[1] Their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they co-elute and experience similar ionization effects.[2] This co-elution is critical for accurately compensating for matrix effects, which are a primary source of variability and inaccuracy in bioanalytical methods.[2] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing for clear differentiation from the analyte by the mass spectrometer without significantly altering its chemical behavior.[1]

Performance Comparison of Internal Standards for Venlafaxine Analysis

The selection of an internal standard is a critical step in method development. While deuterated standards are ideal, various other compounds have been utilized in venlafaxine analysis. The following table summarizes the performance of Venlafaxine-d6 and several alternative internal standards based on published validation data.

Internal StandardTypeRecovery (%)Matrix Effect DataKey Considerations
Venlafaxine-d6 Deuterated Analog88.8Compensates effectively for matrix effects.Considered the gold standard for its close physicochemical similarity to the analyte.
Escitalopram Structural AnalogAnalyte Recovery: Venlafaxine: 95.9, O-desmethylvenlafaxine: 81.7[3]Not explicitly reported.A different antidepressant, potential for co-administration in patients.[3]
Fluoxetine Structural Analog> 80[4]Acceptable with CV% < 15 and accuracy% < 15.[5]Another common antidepressant, risk of co-medication.
Verapamil (B1683045) Structural Analog> 88[6]Not explicitly reported.A calcium channel blocker, less likely to be co-administered with venlafaxine.[7][8][9]
Citalopram (B1669093) Structural Analog> 92 (for IS)[6]Not explicitly reported.An SSRI antidepressant, potential for co-medication and similar metabolic pathways.[10][11][12]
Mexiletine Structural AnalogNot explicitly reported.Method showed high specificity.[13]A non-psychotic drug, reducing the likelihood of co-administration.[13]

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible bioanalytical results. Below are representative methodologies for sample preparation and LC-MS/MS analysis using a deuterated internal standard for venlafaxine quantification.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the analysis of venlafaxine and its metabolites using Venlafaxine-d6 as an internal standard.

  • To 300 µL of plasma, add 20 µL of the Venlafaxine-d6 internal standard working solution.

  • Condition an OASIS HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of venlafaxine and its deuterated internal standard.

  • Liquid Chromatography:

    • Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm×2.1 mm)

    • Mobile Phase: Isocratic elution with Water (containing 2 mM ammonium (B1175870) acetate) : Acetonitrile (20:80, v/v)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 7 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Venlafaxine: m/z 278.3 → 121.1

      • O-desmethylvenlafaxine: m/z 264.2 → 107.1

      • Venlafaxine-d6: m/z 284.4 → 121.0

Visualizing the Workflow and Rationale

To better understand the experimental process and the principles behind internal standard selection, the following diagrams illustrate the key workflows and logical relationships.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result Plasma Sample Plasma Sample Add IS Add Internal Standard (this compound) Plasma Sample->Add IS SPE Solid-Phase Extraction Add IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS Detection MS/MS Detection LC Separation->MS Detection Data Processing Data Processing MS Detection->Data Processing Quantification Accurate Quantification Data Processing->Quantification

Bioanalytical Workflow for Venlafaxine Quantification.

cluster_properties Key Properties cluster_benefits Benefits Ideal IS Ideal Internal Standard (this compound) PhysChem Similar Physicochemical Properties Ideal IS->PhysChem CoElution Co-elution with Analyte Ideal IS->CoElution MassDiff Different Mass-to-Charge Ratio Ideal IS->MassDiff NoInterference No Interference with Analyte Ideal IS->NoInterference Recovery Correction for Variable Recovery PhysChem->Recovery Matrix Compensation for Matrix Effects CoElution->Matrix Accuracy Improved Accuracy and Precision MassDiff->Accuracy NoInterference->Accuracy

Rationale for Selecting a Deuterated Internal Standard.

Conclusion

The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for venlafaxine. While several structural analogs have been used, the data overwhelmingly supports the use of a deuterated internal standard. Venlafaxine-d6 and its metabolite, this compound, offer superior performance by effectively compensating for matrix effects and variability in sample recovery, leading to enhanced accuracy and precision. The use of this compound, as a metabolite, may offer additional advantages in studies where the metabolic profile of venlafaxine is also under investigation. For researchers striving for the highest quality data in venlafaxine bioanalysis, the implementation of a deuterated internal standard is strongly recommended.

References

A Head-to-Head Battle in Bioanalysis: Venlafaxine N-oxide-d6 Versus Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in the quantification of venlafaxine (B1195380), the choice of an internal standard (IS) is a critical decision that profoundly impacts analytical method performance. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, specifically Venlafaxine N-oxide-d6, and various structural analog internal standards. The comparison is supported by experimental data from various studies, detailed methodologies for performance evaluation, and visual workflows to aid in the selection of the most appropriate internal standard strategy for your bioanalytical needs.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis, an internal standard is indispensable for correcting for variability during sample preparation, chromatography, and detection.[1][2] The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, thereby compensating for any potential variations and ensuring the accuracy and precision of the results.[3] The two main types of internal standards employed for this purpose are stable isotope-labeled (deuterated) internal standards and structural analogs.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound or the more commonly cited Venlafaxine-d6, are considered the "gold standard" in bioanalysis.[2][3] In these standards, one or more hydrogen atoms in the analyte molecule are replaced with deuterium, a stable isotope of hydrogen. This substitution results in a molecule that is chemically and physically almost identical to the analyte, with a slightly higher mass.[3] This near-identical nature allows the deuterated standard to co-elute with the analyte during chromatography and experience the same degree of ionization efficiency or suppression in the mass spectrometer, a phenomenon known as the matrix effect.[3][4] This co-behavior is the key to accurately correcting for variations that can occur in complex biological matrices like plasma or urine.[1]

The Practical Alternative: Structural Analog Internal Standards

Structural analog internal standards are compounds that are not isotopically labeled but have a chemical structure similar to the analyte. For the analysis of venlafaxine, several structural analogs have been employed, including nadolol, haloperidol, carbamazepine, protriptyline, paroxetine, mexiletine, and escitalopram. While more readily available and often less expensive than their deuterated counterparts, their performance can be a subject of debate. Because their physicochemical properties are not identical to the analyte, they may not co-elute perfectly and can be affected differently by matrix components, potentially leading to less accurate and precise results.[1]

Performance Comparison: Experimental Data

Table 1: Performance Data for Venlafaxine Quantification using a Deuterated Internal Standard (Venlafaxine-d6/d11)
ParameterVenlafaxine-d11[5]Venlafaxine-d6[6]
Linearity Range (ng/mL) 1.0 - 5000.5 - 250
Accuracy (% Bias) Within ±15%Within ±15% of nominal
Intra-day Precision (%CV) < 15%≤ 5.8%
Inter-day Precision (%CV) < 15%≤ 8.7%
Matrix Human PlasmaRabbit Plasma
Table 2: Performance Data for Venlafaxine Quantification using Structural Analog Internal Standards
Internal StandardLinearity Range (ng/mL)Accuracy (% Bias)Intra-day Precision (%CV)Inter-day Precision (%CV)MatrixReference
Nadolol 2.0 - 500-9.8 to +3.9%< 12.6%< 12.6%Human Plasma[7]
Carbamazepine 10.10 - 8000.00Not explicitly stated< 15%< 15%Rat Plasma[8]
Mexiletine 10 - 1000Not explicitly stated< 10%< 10%Human Plasma[6]
Escitalopram 3 - 300Within ±10%< 10%< 10%Human Plasma[9]
Fluoxetine 1.0 - 200.094.30 - 105.04%5.26%11.87%Human Plasma[7]

Note: The data presented in these tables are compiled from different studies and are not the result of a direct comparative experiment. Therefore, direct comparison of the values should be done with caution as experimental conditions varied between studies.

Experimental Protocols

To provide a framework for evaluating and comparing the performance of different internal standards, a detailed methodology for assessing matrix effects is provided below. The matrix effect is a critical parameter as it evaluates the influence of co-eluting matrix components on the ionization of the analyte and the internal standard.

Protocol for Evaluation of Matrix Effects

Objective: To assess the ability of an internal standard (deuterated or structural analog) to compensate for matrix-induced ion suppression or enhancement.

Materials:

  • Venlafaxine analytical standard

  • This compound (or other deuterated venlafaxine standard)

  • Structural analog internal standard (e.g., nadolol, carbamazepine)

  • Drug-free biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Procedure:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Spike venlafaxine and the internal standard into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set 2 (Post-extraction Spike): Process blank biological matrix from six different sources through the entire sample preparation procedure. Spike venlafaxine and the internal standard into the final, clean extracts at the same concentration as in Set 1.

    • Set 3 (Pre-extraction Spike): Spike venlafaxine and the internal standard into the blank biological matrix from the same six sources before initiating the sample preparation procedure. Process these samples as you would an unknown sample.

  • LC-MS/MS Analysis: Analyze all prepared samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1) An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

    • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte Peak Area Ratio to IS Peak Area in Set 3) / (Analyte Peak Area Ratio to IS Peak Area in Set 1)

    • Calculate the Coefficient of Variation (%CV): Calculate the %CV of the IS-Normalized MF across the six different matrix sources.

Interpretation: A lower %CV for the IS-Normalized MF indicates a better compensation for the variability of the matrix effect by the internal standard. It is generally expected that a deuterated internal standard will yield a lower %CV compared to a structural analog.

Visualizing the Workflow

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the logical relationships in the selection of an internal standard and a typical bioanalytical workflow.

Internal_Standard_Selection_Logic start Start: Need for Venlafaxine Quantification decision Choice of Internal Standard start->decision deuterated This compound (Stable Isotope-Labeled) decision->deuterated Ideal Choice analog Structural Analog (e.g., Nadolol, Carbamazepine) decision->analog Practical Alternative deuterated_adv Advantages: - Co-elution with analyte - Similar ionization behavior - Superior matrix effect compensation - Higher accuracy and precision deuterated->deuterated_adv deuterated_disadv Disadvantages: - Higher cost - Potential for isotopic crosstalk deuterated->deuterated_disadv conclusion Conclusion: Deuterated IS is the gold standard for high-stakes bioanalysis (e.g., clinical trials). Structural analogs may be suitable for research or screening purposes where the highest level of accuracy is not mandatory. deuterated->conclusion analog_adv Advantages: - Lower cost - Readily available analog->analog_adv analog_disadv Disadvantages: - Different chromatographic behavior - Different ionization efficiency - Poorer matrix effect compensation - Potentially lower accuracy and precision analog->analog_disadv analog->conclusion

Internal Standard Selection Logic

Bioanalytical_Workflow sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound or Structural Analog) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation, SPE, LLE) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Acquisition (Peak Areas of Analyte and IS) lcms->data quant Quantification (Calculate Analyte/IS Peak Area Ratio) data->quant result Final Concentration quant->result

Generalized Bioanalytical Workflow

Conclusion

The choice between this compound and a structural analog internal standard is a critical decision that hinges on the specific requirements of the analytical method. For applications demanding the highest level of accuracy, precision, and reliability, such as in regulated bioanalysis for clinical trials or therapeutic drug monitoring, the use of a deuterated internal standard like this compound is strongly recommended. The near-identical physicochemical properties to the analyte ensure superior compensation for matrix effects, leading to more robust and defensible data.[1][3]

Structural analog internal standards can provide a viable and cost-effective alternative for research-grade assays or high-throughput screening where the utmost accuracy is not the primary objective. However, it is imperative to thoroughly validate the performance of any structural analog, paying close attention to its ability to track the analyte's behavior in the presence of matrix effects. As demonstrated in studies comparing deuterated and analog standards for other compounds, the potential for disparate chromatographic and ionization behavior can compromise data quality.[1][10] Ultimately, the decision should be guided by a thorough risk assessment and a clear understanding of the analytical method's intended purpose.

References

Performance Evaluation of Internal Standards for Venlafaxine Quantification in Clinical Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While specific performance data for Venlafaxine (B1195380) N-oxide-d6 as an internal standard in clinical sample analysis is not publicly available, this guide provides a comprehensive comparison of commonly employed deuterated and non-deuterated internal standards for the accurate quantification of venlafaxine. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust bioanalytical methods.

The selection of an appropriate internal standard is critical for compensating for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative bioanalytical methods. For the analysis of the antidepressant venlafaxine, a serotonin-norepinephrine reuptake inhibitor, various internal standards have been successfully utilized. This guide will compare the performance of Venlafaxine-d6, a deuterated analog of the analyte, with several other compounds used for this purpose.

Performance Comparison of Internal Standards

The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not interfere with endogenous components in the sample matrix. Deuterated standards, such as Venlafaxine-d6, are often considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to better correction for matrix effects and variability during sample processing.

Below is a summary of the performance characteristics of Venlafaxine-d6 and other alternative internal standards reported in various studies.

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Venlafaxine-d6 5 - 16002.66< 15%< 15%Within ±15%
D,L-Venlafaxine-d11 1 - 5001< 15%< 15%Within ±15%
Mexiletine 10 - 100010< 10%< 10%Not Reported
Nadolol 2 - 5002< 12.6%< 12.6%-9.8 to +3.9%[1]
Protriptyline Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Verapamil Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Paroxetine Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Haloperidol 20 - 500205.40% - 5.99%9.43% - 21.63%Not Reported
Citalopram 3 - 3003< 10%< 10%Within ±10%

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative experimental protocols for the analysis of venlafaxine using a deuterated internal standard (Venlafaxine-d6) and a non-deuterated alternative (Nadolol).

Method 1: Venlafaxine Analysis using Venlafaxine-d6 Internal Standard

This method utilizes solid-phase extraction (SPE) for sample clean-up followed by UPLC-MS/MS analysis.[2]

1. Sample Preparation (Solid-Phase Extraction):

  • To 300 µL of plasma, add 20 µL of Venlafaxine-d6 internal standard working solution (50 µg/mL).

  • Condition an OASIS HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 5% methanol.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: ACQUITY UPLC®

  • Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm×2.1 mm)

  • Mobile Phase: Isocratic elution with 20:80 (v/v) water (containing 2 mM ammonium (B1175870) acetate) and acetonitrile (B52724).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 7 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Venlafaxine: m/z 278.3 → 121.08

    • O-desmethylvenlafaxine: m/z 264.2 → 107.1

    • Venlafaxine-d6: m/z 284.4 → 121.0

Method 2: Venlafaxine Analysis using Nadolol Internal Standard

This method employs protein precipitation for sample preparation followed by LC-MS/MS analysis.[1]

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of human plasma, add the internal standard solution (Nadolol).

  • Add acetonitrile containing 0.43% formic acid to precipitate proteins.

  • Vortex mix the sample.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

2. LC-MS/MS Conditions:

  • LC System: Not specified

  • Column: Hypurity cyano (50 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Not specified

  • Flow Rate: Not specified

  • Injection Volume: Not specified

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Venlafaxine: m/z 278.3 → 58.1

    • O-desmethylvenlafaxine: m/z 264.3 → 58.1

    • Nadolol: m/z 310.4 → 254.1

Visualizing the Workflow and Mechanism of Action

To further aid in understanding the analytical process and the pharmacological context of venlafaxine, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Clinical Plasma Sample add_is Add Internal Standard (e.g., Venlafaxine-d6) plasma->add_is extraction Extraction (SPE or Protein Precipitation) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc Liquid Chromatography (Separation) reconstitution->lc ms Mass Spectrometry (Detection & Quantification) lc->ms peak_integration Peak Integration ms->peak_integration calibration Calibration Curve Generation peak_integration->calibration concentration Concentration Calculation calibration->concentration

Caption: Experimental workflow for venlafaxine analysis.

venlafaxine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron venlafaxine Venlafaxine sert Serotonin Transporter (SERT) venlafaxine->sert Inhibits net Norepinephrine Transporter (NET) venlafaxine->net Inhibits serotonin_reuptake Serotonin Reuptake norepinephrine_reuptake Norepinephrine Reuptake serotonin Serotonin serotonin_receptor Serotonin Receptor serotonin->serotonin_receptor norepinephrine Norepinephrine norepinephrine_receptor Norepinephrine Receptor norepinephrine->norepinephrine_receptor downstream Downstream Signaling (Therapeutic Effect) serotonin_receptor->downstream norepinephrine_receptor->downstream

Caption: Venlafaxine's mechanism of action.

References

The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical data is paramount. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for bioanalytical method validation. A cornerstone of these guidelines is the use of an appropriate internal standard (IS) to compensate for variability during sample preparation and analysis. This guide provides an objective comparison of deuterated (stable isotope-labeled) internal standards with their non-deuterated counterparts, supported by experimental data, detailed methodologies, and visual workflows to inform best practices in regulated bioanalysis.

The harmonized ICH M10 guideline, adopted by both the FDA and EMA, recommends the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, as the preferred choice for quantitative mass spectrometry-based bioanalytical assays. The fundamental principle is that a deuterated IS is chemically and physically almost identical to the analyte of interest. This similarity ensures that it behaves nearly identically during sample extraction, chromatography, and ionization, thereby providing the most effective normalization for potential variabilities.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards in enhancing assay precision and accuracy is well-documented.[1] By co-eluting with the analyte, deuterated standards can more effectively compensate for matrix effects, which are a common source of error in bioanalytical methods.[2][3]

Below is a summary of quantitative data from comparative studies, highlighting the improved performance achieved with deuterated internal standards.

AnalyteInternal Standard TypeAccuracy (% Bias)Precision (%CV)Key Observation
Sirolimus Deuterated (Sirolimus-d3)-1.2% to +2.5%2.1% to 4.8%The deuterated IS provided better accuracy and precision across the calibration range compared to the structural analog.[4]
Structural Analog (Desmethoxyrapamycin)-4.7% to +5.1%3.5% to 7.2%
Imidacloprid Deuterated (Imidacloprid-d4)Within ±15%< 15%The use of a deuterated IS resulted in consistent accuracy and precision across different and complex cannabis matrices.[5]
No Internal Standard> 60% deviation in accuracy> 50%Without an appropriate IS, significant matrix effects led to poor accuracy and precision.[5]
Tolmetin Mycophenolic Acid (Structural Analog)Within ±15%Intra-day: 3.27-4.50%, Inter-day: 5.32-8.18%While the analog IS provided acceptable performance, a deuterated IS is expected to yield even lower variability.[6]
Expected with Tolmetin-d3Expected to be consistently within ±15%Potentially lower %CVA dedicated validation study would be required to confirm these expectations.[6]

Experimental Protocols

Rigorous validation is essential to demonstrate the suitability of a chosen internal standard. The following are detailed methodologies for key experiments cited in regulatory guidelines.

Experiment 1: Evaluation of Matrix Effects

Objective: To assess the ability of the internal standard to compensate for the suppressive or enhancing effects of the biological matrix on the ionization of the analyte.

Protocol:

  • Sample Preparation:

    • Obtain blank biological matrix (e.g., plasma, urine) from at least six different sources.

    • Prepare three sets of samples for each matrix source:

      • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or an appropriate solvent.

      • Set B (Post-Extraction Spiked Matrix): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.

      • Set C (Pre-Extraction Spiked Matrix): Analyte and internal standard are spiked into the blank matrix before the extraction process.

  • Sample Analysis: Analyze all prepared samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte and the internal standard for each matrix source:

      • MF = (Peak area in the presence of matrix) / (Peak area in neat solution)

    • Calculate the Internal Standard-Normalized Matrix Factor (IS-normalized MF):

      • IS-normalized MF = (MF of analyte) / (MF of internal standard)

    • Calculate the coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources.

  • Acceptance Criteria: The %CV of the IS-normalized MF should be ≤15%.

Experiment 2: Stability Assessment

Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions encountered during sample handling, storage, and analysis.

Protocol:

  • Freeze-Thaw Stability:

    • Analyze quality control (QC) samples after subjecting them to a minimum of three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability:

    • Analyze QC samples that have been kept at room temperature for a duration that exceeds the expected sample handling time.

  • Long-Term Stability:

    • Analyze QC samples that have been stored at the intended storage temperature for a period equal to or longer than the study duration.

  • Stock Solution Stability:

    • Evaluate the stability of the analyte and deuterated internal standard stock solutions at their storage temperature.

  • Post-Preparative Stability:

    • Assess the stability of the extracted samples in the autosampler.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration. It is also crucial to demonstrate that no significant isotopic exchange occurs with the deuterated internal standard under the tested conditions.[7]

Mandatory Visualizations

To further clarify the processes involved in bioanalytical method validation and internal standard selection, the following diagrams have been generated.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev Method Development & Optimization Validation Full Bioanalytical Method Validation Dev->Validation Selectivity Selectivity & Specificity Validation->Selectivity Matrix Matrix Effect Validation->Matrix CalCurve Calibration Curve (Accuracy & Precision) Validation->CalCurve Stability Stability Validation->Stability Analysis Study Sample Analysis Selectivity->Analysis Matrix->Analysis CalCurve->Analysis Stability->Analysis QC QC Sample Analysis Analysis->QC Reporting Data Reporting QC->Reporting

Caption: Bioanalytical method validation workflow.

G Start Start: Select Internal Standard SIL_Avail Is a Stable Isotope-Labeled (SIL) IS available? Start->SIL_Avail Deuterated Is a Deuterated IS available? SIL_Avail->Deuterated Yes Analog_Avail Is a Structural Analog IS available? SIL_Avail->Analog_Avail No Use_Deuterated Use Deuterated IS Deuterated->Use_Deuterated Yes Consider_C13_N15 Consider ¹³C or ¹⁵N Labeled IS Deuterated->Consider_C13_N15 No Validate Thoroughly Validate Method Performance Use_Deuterated->Validate Consider_C13_N15->Validate Use_Analog Use Structural Analog IS Analog_Avail->Use_Analog Yes Re_evaluate Re-evaluate Method (No suitable IS) Analog_Avail->Re_evaluate No Use_Analog->Validate

Caption: Decision tree for internal standard selection.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Venlafaxine N-oxide-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Venlafaxine N-oxide-d6, a stable isotope-labeled metabolite of venlafaxine, aligning with best practices in laboratory safety and environmental responsibility. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Hazard Profile and Safety Precautions

This compound is a chemical compound that requires careful handling. According to its Safety Data Sheet (SDS), it presents several hazards: it is harmful if swallowed, causes serious eye irritation, is suspected of damaging fertility or the unborn child, may cause harm to breast-fed children, and is harmful to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE): Before handling this compound, it is mandatory to wear appropriate PPE, including:

  • Protective gloves

  • Protective clothing

  • Eye protection (safety glasses or goggles)

  • Face protection

Work should be conducted in a well-ventilated area, and the formation of dust should be avoided[2]. Do not eat, drink, or smoke when using this product and wash hands thoroughly after handling[1].

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to "Dispose of contents and container to an approved waste disposal plant"[1]. The following steps provide a comprehensive workflow for researchers to follow:

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled waste container.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., "Harmful," "Irritant," "Environmental Hazard").

  • Secure Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, and ensure it is locked up[1].

  • Consult Institutional Guidelines: Every research institution has an Environmental Health and Safety (EHS) department or equivalent. Consult your institution's specific guidelines for chemical waste disposal. The EHS office will provide information on approved waste disposal vendors and procedures.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the chemical waste. Do not attempt to dispose of this chemical down the drain or in regular trash, as it is harmful to aquatic life[1].

Emergency Procedures

In the event of accidental release or exposure, follow these procedures:

Exposure RouteFirst Aid Measures
Eyes Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]
General If exposed or concerned, get medical advice/attention.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate waste into a designated, labeled container B->C D Is the container full? C->D E Securely seal the container D->E Yes K Continue collecting waste D->K No F Store in a designated, secure waste accumulation area E->F G Consult Institutional EHS Guidelines for Chemical Waste F->G H Contact EHS for waste pickup G->H I Waste collected by approved disposal vendor H->I J End: Proper Disposal I->J K->C

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling Venlafaxine N-oxide-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for Venlafaxine N-oxide-d6. It is intended for researchers, scientists, and professionals in drug development who may be handling this compound.

Hazard Identification and Safety Precautions

This compound is a compound that requires careful handling due to its potential health risks. Based on available safety data, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Serious Eye Irritation: Causes significant eye irritation.[1][2][3]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[1]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1]

Due to these hazards, it is crucial to handle this substance in accordance with good industrial hygiene and safety practices.[4] Avoid contact with skin, eyes, and clothing, and do not eat, drink, or smoke when using this product.[1][4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Wear protective nitrile rubber gloves. Gloves must be inspected prior to use.To prevent skin contact.[4]
Eye/Face Protection Wear safety glasses with side shields or goggles.To protect against splashes and eye irritation.[3][4]
Skin and Body Protection Wear impervious protective clothing.To prevent skin contact with the compound.[5][6]
Respiratory Protection If engineering controls are insufficient, use a full-face respirator with appropriate cartridges (e.g., type ABEK in the EU or multi-purpose combination in the US).To prevent inhalation of dust or aerosols.[3]

Handling and Storage

Handling:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

  • Ensure adequate ventilation, such as using a laboratory fume hood, to control exposure.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly before breaks and immediately after handling the product.[4]

Storage:

  • Store in a tightly closed original container in a dry, cool, and well-ventilated place.[4]

  • Store locked up and keep out of the reach of children.[1][4]

  • Protect from moisture.[3]

Emergency Procedures

In the event of exposure or a spill, follow these procedures immediately:

Emergency SituationFirst-Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[3][6]
Ingestion If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do not induce vomiting unless directed by medical personnel.[1][6]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Spill Ensure adequate ventilation. Take up the material mechanically and place it in appropriate containers for disposal. Clean the contaminated area thoroughly.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and potential harm to others.

Disposal of Unused Product:

  • Dispose of the contents and container to an approved waste disposal plant.[1]

  • Waste material must be disposed of in accordance with national and local regulations.

General Guidance for Chemical Waste Disposal:

  • Segregation: Do not mix with other waste streams unless explicitly permitted.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Containment: For household trash disposal of medicines (where permissible and for non-hazardous materials), the FDA recommends mixing the substance with an undesirable material like used coffee grounds or cat litter, placing it in a sealed container, and then into the trash.[7] However, for a research compound with aquatic toxicity, professional waste disposal is the appropriate route.

  • Take-Back Programs: For unused medicines in a non-laboratory context, drug take-back programs are the preferred disposal method.[8]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Read SDS Read SDS Don PPE Don PPE Read SDS->Don PPE Understand Hazards Weigh Compound Weigh Compound Don PPE->Weigh Compound Enter Lab Prepare Solution Prepare Solution Weigh Compound->Prepare Solution In Fume Hood Clean Workspace Clean Workspace Prepare Solution->Clean Workspace Doff PPE Doff PPE Clean Workspace->Doff PPE Dispose Waste Dispose Waste Doff PPE->Dispose Waste Segregate Waste

Caption: Workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.